6-Amino-3-bromo-2-methylpyridine
描述
The exact mass of the compound 5-Bromo-6-methylpyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-bromo-6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOZHXRTVJPQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068414 | |
| Record name | 2-Pyridinamine, 5-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42753-71-9 | |
| Record name | 5-Bromo-6-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42753-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 5-bromo-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042753719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinamine, 5-bromo-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinamine, 5-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Bromo-6-methyl-2-pyridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU7SD24F59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-3-bromo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Amino-3-bromo-2-methylpyridine, a key building block in the synthesis of complex organic molecules. This document details its chemical and physical properties, provides an experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its significance as a scaffold in the development of kinase inhibitors for neurological disorders. The guide is intended to be a valuable resource for professionals in the fields of chemical synthesis and drug discovery.
Chemical Identity and Properties
This compound, also known as 6-Amino-3-bromo-2-picoline, is a substituted pyridine derivative. Its unique arrangement of a bromine atom and an amino group on the pyridine ring makes it a versatile reagent in organic synthesis.[1]
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 42753-71-9 | |
| Molecular Formula | C₆H₇BrN₂ | |
| Molecular Weight | 187.04 g/mol | |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | 79-84 °C | |
| Purity | ≥97% | |
| SMILES String | Cc1nc(N)ccc1Br | |
| InChI Key | SEOZHXRTVJPQPZ-UHFFFAOYSA-N |
Applications in Organic Synthesis
The bromine atom at the 3-position and the amino group at the 6-position of the pyridine ring are key functional groups that allow for a variety of chemical transformations. This makes this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds and construct complex molecular frameworks.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound. This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in drug candidates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (argon or nitrogen) to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%). Then, add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash it with water or a brine solution.
-
Purification: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.
Role in Kinase Inhibitor Development
This compound and its derivatives are important scaffolds in the development of kinase inhibitors. The pyridine core can effectively mimic the hinge-binding region of ATP in the active site of kinases, while the amino group can form crucial hydrogen bonds. The bromo substituent provides a convenient point for chemical modification through cross-coupling reactions, allowing for the synthesis of a library of compounds to probe structure-activity relationships.
Derivatives of the closely related 6-bromopyridin-3-amine have shown inhibitory activity against a range of kinases, including c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[2] These kinases are implicated in signaling pathways involved in inflammation, apoptosis, and cell proliferation, which are hallmarks of many neurological disorders.[2]
Caption: Inhibition of JNK and p38 MAP kinase pathways by aminopyridine derivatives.
Conclusion
This compound is a chemical compound of significant interest to the scientific community, particularly those in synthetic and medicinal chemistry. Its versatile structure allows for the creation of diverse and complex molecules with potential therapeutic applications. The provided experimental protocol for the Suzuki-Miyaura cross-coupling reaction serves as a practical guide for its utilization in the laboratory. Furthermore, its role as a scaffold for kinase inhibitors highlights its importance in the ongoing search for novel treatments for a range of diseases, including neurological disorders. This guide aims to equip researchers with the foundational knowledge required to effectively utilize this valuable synthetic building block.
References
An In-depth Technical Guide to the Synthesis of 6-Amino-3-bromo-2-methylpyridine
Abstract: This technical guide provides a detailed examination of a plausible synthetic route to 6-Amino-3-bromo-2-methylpyridine, a valuable substituted pyridine derivative for the pharmaceutical and agrochemical industries.[1] While a direct synthetic pathway from 2-methyl-3-nitropyridine is not prominently documented in the scientific literature, this paper outlines a feasible and well-documented two-step alternative. The proposed synthesis commences with the bromination of 2-methylpyridine to yield 3-bromo-2-methylpyridine, followed by a regioselective amination at the 6-position. This guide offers detailed experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms to support researchers, scientists, and professionals in drug development.
Introduction
This compound is a key heterocyclic building block in organic synthesis. Its unique substitution pattern, featuring amino, bromo, and methyl functional groups, makes it a versatile precursor for the development of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1]
An initial inquiry into the synthesis of this compound from 2-methyl-3-nitropyridine did not yield a direct, established protocol in the reviewed scientific literature. The substitution pattern of the requested starting material and the final product suggests that a direct conversion would be challenging. Therefore, this guide presents a more conventional and scientifically grounded multi-step synthetic pathway. The proposed route begins with a more readily available starting material, 2-methylpyridine (2-picoline), and proceeds through a brominated intermediate to arrive at the target molecule.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two principal steps:
-
Bromination of 2-Methylpyridine: The first step involves the electrophilic bromination of 2-methylpyridine to introduce a bromine atom at the 3-position of the pyridine ring, yielding 3-bromo-2-methylpyridine.[2][3]
-
Amination of 3-Bromo-2-methylpyridine: The second step is the regioselective introduction of an amino group at the 6-position. This can be accomplished through classical methods such as the Chichibabin amination or through modern cross-coupling techniques like the Buchwald-Hartwig amination.[4][5][6]
The overall synthetic workflow is depicted below:
Experimental Protocols
This protocol is adapted from a literature procedure for the bromination of 2-methylpyridine.[2][3]
Reaction Scheme:
2-Methylpyridine + Br₂ (in the presence of AlCl₃) → 3-Bromo-2-methylpyridine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methylpyridine | 93.13 | 46.6 g | 0.50 |
| Aluminum chloride (AlCl₃) | 133.34 | 200 g | 1.50 |
| Bromine (Br₂) | 159.81 | 40.0 g | 0.25 |
| Concentrated Hydrochloric Acid | - | As needed | - |
| 8 M Sodium Hydroxide Solution | - | As needed | - |
| Diethyl ether | - | For extraction | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
| Hexane | - | For chromatography | - |
Procedure:
-
To a reaction vessel, add aluminum chloride (200 g).
-
Slowly add 2-methylpyridine (46.6 g) dropwise to the aluminum chloride while stirring.
-
Heat the mixture to 100°C with continuous stirring.
-
At 100°C, add bromine (40.0 g) dropwise over a period of 1 hour.
-
After the addition is complete, continue stirring the mixture at 100°C for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it into ice water.
-
Acidify the aqueous solution with concentrated hydrochloric acid.
-
Wash the acidic solution with ethyl acetate to remove non-basic impurities.
-
Make the aqueous layer basic by adding 8 M sodium hydroxide solution.
-
Extract the product from the basic aqueous layer with diethyl ether.
-
Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a hexane-diethyl ether (10:1) eluent to yield 3-bromo-2-methylpyridine as a colorless oil.[2][3]
Expected Yield: Approximately 12%.[2]
This is a general protocol for the Chichibabin reaction, adapted for the amination of 3-bromo-2-methylpyridine.[6][7][8]
Reaction Scheme:
3-Bromo-2-methylpyridine + NaNH₂ → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Moles |
| 3-Bromo-2-methylpyridine | 172.02 | 17.2 g | 0.10 |
| Sodium amide (NaNH₂) | 39.01 | 5.9 g | 0.15 |
| Toluene (anhydrous) | - | 200 mL | - |
| Ammonium chloride (sat. aq. solution) | - | For quenching | - |
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend sodium amide (5.9 g) in anhydrous toluene (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the suspension to reflux with vigorous stirring.
-
Dissolve 3-bromo-2-methylpyridine (17.2 g) in anhydrous toluene (100 mL) and add it dropwise to the refluxing sodium amide suspension over 1 hour.
-
Continue refluxing the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
This protocol is a general method for palladium-catalyzed amination of aryl bromides.[9][10][11]
Reaction Scheme:
3-Bromo-2-methylpyridine + NH₃ source (e.g., Benzophenone imine, then hydrolysis) + Pd catalyst + Ligand + Base → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Moles/mol% |
| 3-Bromo-2-methylpyridine | 172.02 | 1.72 g | 10 mmol |
| Pd₂(dba)₃ | 915.72 | 91.6 mg | 0.1 mmol (1 mol% Pd) |
| BINAP | 622.67 | 124.5 mg | 0.2 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14 mmol |
| Benzophenone imine | 181.24 | 2.17 g | 12 mmol |
| Toluene (anhydrous) | - | 50 mL | - |
| Hydrochloric acid (2 M) | - | For hydrolysis | - |
| Sodium hydroxide (aq.) | - | For neutralization | - |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (91.6 mg), BINAP (124.5 mg), and sodium tert-butoxide (1.35 g).
-
Add anhydrous toluene (50 mL) to the flask.
-
Add 3-bromo-2-methylpyridine (1.72 g) and benzophenone imine (2.17 g) to the reaction mixture.
-
Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and treat with 2 M HCl to hydrolyze the imine. Stir for 1-2 hours.
-
Neutralize the acidic solution with an aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Data Summary
Table 1: Summary of Reagents and Conditions for the Synthesis of 3-Bromo-2-methylpyridine
| Parameter | Value | Reference |
| Starting Material | 2-Methylpyridine | [2] |
| Brominating Agent | Bromine (Br₂) | [2] |
| Catalyst | Aluminum chloride (AlCl₃) | [2] |
| Solvent | None (neat reaction) | [2] |
| Temperature | 100°C | [2] |
| Reaction Time | 1.5 hours | [2] |
| Yield | 12% | [2] |
Table 2: Comparison of Amination Methods for 3-Bromo-2-methylpyridine
| Parameter | Chichibabin Amination | Buchwald-Hartwig Amination |
| Aminating Agent | Sodium amide (NaNH₂) | Ammonia equivalent (e.g., benzophenone imine) |
| Catalyst | None | Palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP) |
| Base | Sodium amide (reagent) | Strong, non-nucleophilic base (e.g., NaOtBu) |
| Solvent | High-boiling inert solvent (e.g., Toluene) | Anhydrous aprotic solvent (e.g., Toluene) |
| Temperature | High (reflux) | Moderate to high (80-100°C) |
| Key Advantages | Low cost of reagents | Broad substrate scope, milder conditions, higher yields typically |
| Key Disadvantages | Harsh reaction conditions, use of hazardous NaNH₂ | Cost of catalyst and ligands, requires inert atmosphere |
Conclusion
This technical guide outlines a reliable and feasible two-step synthetic route for the preparation of this compound. By first synthesizing the 3-bromo-2-methylpyridine intermediate from 2-methylpyridine, and subsequently introducing the 6-amino group via either Chichibabin or Buchwald-Hartwig amination, the target compound can be obtained. The detailed protocols and data provided herein offer valuable guidance for researchers and professionals in the field of organic synthesis, enabling the efficient production of this important chemical intermediate.
References
- 1. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 2. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Bromo-2-methylpyridine | 38749-79-0 [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Chichibabin Reaction | PPTX [slideshare.net]
- 6. scientificupdate.com [scientificupdate.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of 6-Amino-3-bromo-2-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 6-Amino-3-bromo-2-methylpyridine. Given the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on available data, detailed experimental protocols, and predictive analysis based on structurally related compounds.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₇BrN₂
-
Molecular Weight: 187.04 g/mol
-
CAS Number: 42753-71-9
Vibrational Spectroscopy: FTIR and Raman Data
Vibrational spectroscopy provides valuable information about the functional groups and overall molecular structure. For this compound, both Fourier-Transform Infrared (FTIR) and Raman spectroscopic data are available, offering complementary insights into its vibrational modes.
Table 1: Summary of Available Vibrational Spectroscopy Data
| Spectroscopic Technique | Data Availability | Key Expected Vibrational Modes |
| FTIR Spectroscopy | 3 spectra available on SpectraBase[1] | N-H stretching (amino group), C-H stretching (methyl and aromatic), C=C and C=N stretching (pyridine ring), C-N stretching, C-Br stretching, and various bending vibrations. |
| Raman Spectroscopy | 1 spectrum available on SpectraBase[1] | Ring breathing modes of the pyridine ring, symmetric N-H stretching, C-H stretching, and other vibrations complementary to IR absorption. |
Predicted FTIR Spectral Data
Based on the functional groups present in this compound, the following characteristic infrared absorption bands are expected:
-
~3450-3300 cm⁻¹: Asymmetric and symmetric N-H stretching vibrations of the primary amine group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching vibrations of the methyl group.
-
~1640-1590 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1620-1560 cm⁻¹: N-H scissoring (bending) vibration of the amino group.
-
~1380 cm⁻¹: Symmetric C-H bending of the methyl group.
-
~1300-1200 cm⁻¹: Aromatic C-N stretching vibration.
-
~1100-1000 cm⁻¹: C-Br stretching vibration.
Predicted Raman Spectral Data
The Raman spectrum is expected to be dominated by vibrations of the pyridine ring and the methyl group. Key predicted Raman shifts include:
-
~3070 cm⁻¹: Aromatic C-H stretching.
-
~2925 cm⁻¹: Symmetric C-H stretching of the methyl group.
-
~1610 cm⁻¹ and ~1580 cm⁻¹: Pyridine ring stretching modes.
-
~1000 cm⁻¹: Ring breathing mode, characteristic of the pyridine ring.
-
~650 cm⁻¹: C-Br stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Comparative ¹H NMR Data of Isomeric Aminobromomethylpyridines
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
| This compound (Predicted) | CDCl₃ | δ ~7.4 (d, 1H, H-4), ~6.3 (d, 1H, H-5), ~4.5 (br s, 2H, NH₂), ~2.4 (s, 3H, CH₃) |
| 2-Amino-3-bromo-6-methylpyridine | - | No data available |
| 2-Amino-5-bromo-4-methylpyridine | - | No data available |
¹H NMR Prediction: The proton spectrum of this compound is expected to show two doublets in the aromatic region corresponding to the two coupled protons on the pyridine ring. A broad singlet for the amino protons and a sharp singlet for the methyl protons are also anticipated.
Table 3: Comparative ¹³C NMR Data of Isomeric Aminobromomethylpyridines
| Compound | Solvent | Chemical Shift (ppm) |
| This compound (Predicted) | CDCl₃ | δ ~158 (C6), ~150 (C2), ~140 (C4), ~110 (C5), ~105 (C3), ~24 (CH₃) |
| 2-Amino-3-bromo-6-methylpyridine | - | No data available |
| 2-Amino-5-bromo-4-methylpyridine | - | No data available |
¹³C NMR Prediction: The carbon spectrum is predicted to show six distinct signals. The carbon atoms attached to the nitrogen and bromine atoms (C6, C2, and C3) will have their chemical shifts significantly influenced by these heteroatoms. The methyl carbon will appear in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ionization Method | Predicted m/z Values | Fragmentation Pattern |
| Electron Ionization (EI) | 186/188 ([M]⁺), corresponding to the bromine isotopes (⁷⁹Br/⁸¹Br) | Loss of Br, loss of CH₃, loss of HCN, and other characteristic pyridine ring fragmentations. |
Prediction: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Experimental Protocols
FTIR Spectroscopy (Thin Solid Film Method)
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a sufficient number of scans for a good signal-to-noise ratio.
-
Perform a background scan with a clean, empty salt plate and subtract it from the sample spectrum.
Raman Spectroscopy
-
Place a small amount of the solid this compound sample onto a microscope slide or into a capillary tube.
-
Position the sample under the objective of the Raman microscope.
-
Focus the laser beam onto the sample. A low laser power should be used initially to avoid sample degradation.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 3500-100 cm⁻¹). The acquisition time and number of accumulations should be optimized to obtain a high-quality spectrum.
-
Calibrate the spectrometer using a known standard (e.g., a silicon wafer).
NMR Spectroscopy
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (Electron Ionization)
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.
-
Heat the probe to volatilize the sample into the ion source.
-
Ionize the gaseous molecules using a standard electron energy of 70 eV.
-
Scan the desired mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel substituted pyridine, such as this compound.
Caption: Workflow for the spectroscopic identification of this compound.
References
A Technical Guide to the Solubility of 6-Amino-3-bromo-2-methylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 6-Amino-3-bromo-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in published literature, this guide presents qualitative solubility information based on available chemical data sheets. Furthermore, it furnishes detailed, established experimental protocols for the quantitative determination of solubility, enabling researchers to generate precise data in their own laboratories. This document is intended to be a foundational resource for scientists and professionals involved in the research, development, and formulation of substances containing this compound.
Introduction to this compound
This compound (CAS No: 42753-71-9) is a substituted pyridine derivative with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol .[1] It typically appears as a white to light yellow or light orange powder or crystal.[2] This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, including antimicrobial and anti-inflammatory agents, as well as pesticides and herbicides.[2] Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development processes.
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Dichloromethane | Soluble | [3] |
| Chloroform | Soluble | [3] |
| N,N-Dimethylformamide (DMF) | Soluble | [3] |
| Water | Slightly soluble | [3] |
It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary significantly with temperature. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocols for Solubility Determination
To facilitate the generation of quantitative solubility data, two common and reliable experimental methods are detailed below.
Gravimetric Method
This is a classical and highly accurate method for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest
-
Sealed containers (e.g., screw-cap vials)
-
Constant temperature shaker or incubator
-
Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vacuum oven or rotary evaporator
Procedure:
-
Preparation of a Saturated Solution: Prepare a saturated solution by adding an excess amount of this compound to the chosen solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[4]
-
Separation of Solid and Liquid Phases: Carefully separate the undissolved solid from the solution. This can be achieved by filtration through a syringe filter (e.g., 0.45 µm pore size) or by centrifugation, ensuring the equipment is at the experimental temperature.[5]
-
Mass Determination of the Saturated Solution: Accurately measure a known volume or weight of the clear, saturated solution into a pre-weighed container.[4]
-
Solvent Evaporation: Evaporate the solvent from the measured sample completely under controlled conditions, such as in a vacuum oven at a temperature below the compound's decomposition point, or by using a rotary evaporator.[4][5]
-
Weighing the Residue: Once the solvent is fully removed, cool the container in a desiccator and weigh the remaining solid residue.[4]
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
UV-Visible Spectrophotometry Method
This method is suitable if this compound exhibits absorbance in the UV-Vis range and the chosen solvent is transparent in that region.
Objective: To determine the concentration of this compound in a saturated solution by measuring its light absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.[5]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the compound.[5]
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.[5]
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[5]
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of this compound.
References
"melting point and appearance of 6-Amino-3-bromo-2-methylpyridine"
Technical Guide: 6-Amino-3-bromo-2-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties and relevant experimental protocols for this compound (CAS No: 42753-71-9). This compound is a key heterocyclic intermediate, widely utilized in the synthesis of pharmaceutical and agrochemical agents. This document includes tabulated physical data, a detailed methodology for melting point determination, and a representative experimental workflow for its application in Suzuki-Miyaura cross-coupling reactions, a common synthetic transformation for this class of compounds. Visualizations for experimental procedures are provided to enhance clarity and reproducibility.
Physicochemical Properties
This compound is a substituted pyridine derivative. Its physical and chemical characteristics make it a versatile building block in organic synthesis.
Appearance
The compound typically presents as a solid. Its color is described as white to light yellow or light orange, and it can be found in crystalline or powder form[1].
Quantitative Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 42753-71-9 | [1][2][3] |
| Molecular Formula | C₆H₇BrN₂ | [1][2][3] |
| Molecular Weight | 187.04 g/mol | [1][2][3] |
| Melting Point | 79-85 °C | [1][2][3] |
| Appearance | White to light yellow/orange powder or crystal | [1] |
| Purity | ≥97% (Assay/GC) | [1][2] |
| Synonyms | 6-Amino-3-bromo-2-picoline | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining reliable data. The following sections describe the standard procedure for determining the melting point of a crystalline solid like this compound and a representative synthetic application.
Melting Point Determination
The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities. The capillary method is a standard and widely used technique.
Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials:
-
This compound sample (must be dry and finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar digital device) or Thiele tube with heating oil
-
Thermometer (calibrated)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures efficient and uniform heat transfer[2].
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. The packed sample height should be approximately 1-2 mm[3].
-
Apparatus Setup: Place the packed capillary tube into the heating block or attach it to the thermometer in the heating bath of the apparatus.
-
Approximate Melting Point (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to determine an approximate range[4]. Allow the apparatus to cool significantly before the precise measurement.
-
Precise Melting Point Determination: Heat the apparatus to a temperature about 15-20 °C below the expected or approximate melting point. Then, slow the heating rate to 1-2 °C per minute[3].
-
Observation and Recording: Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂[1].
-
Post-Analysis: Dispose of the used capillary tube in a designated glass waste container.
Representative Synthetic Application: Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the pyridine ring and an aryl group, a key step in synthesizing more complex molecules for drug discovery. The following is a general protocol adapted for this class of compounds.
Objective: To couple this compound with an arylboronic acid to form a biaryl compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane and degassed water, 4:1 mixture)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst[5].
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 85-95 °C) for the required time (typically several hours, monitored by TLC or LC-MS)[6].
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.
-
Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final biaryl product.
References
- 1. scribd.com [scribd.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 6-Amino-3-bromo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-3-bromo-2-methylpyridine is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic positioning of the amino, bromo, and methyl groups on the pyridine ring imparts a unique and versatile chemical reactivity profile. This technical guide provides a comprehensive overview of the chemical reactivity of the exocyclic amino group, detailing its electronic properties and its participation in key chemical transformations. This document includes detailed experimental protocols for representative reactions, quantitative data where available, and visual diagrams of reaction pathways and workflows to facilitate a deeper understanding and practical application of this compound's chemistry.
Introduction: A Versatile Synthetic Intermediate
This compound is a substituted pyridine that serves as a valuable intermediate in the synthesis of a wide array of bioactive molecules.[1] Its utility stems from the presence of three distinct functional moieties: a nucleophilic amino group, a bromo group amenable to cross-coupling reactions, and a methyl group. The interplay of the electronic effects of these substituents on the electron-deficient pyridine ring dictates the molecule's reactivity. This guide focuses specifically on the chemical behavior of the amino group, a primary determinant in the initial functionalization strategies for this scaffold.
Electronic and Steric Landscape
The reactivity of the amino group in this compound is governed by a combination of electronic and steric factors.
-
Electronic Effects: The amino group at the 6-position is a potent electron-donating group, primarily through its positive mesomeric effect (+M). This effect increases the electron density on the pyridine ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. Conversely, the bromine atom at the 3-position exerts an electron-withdrawing inductive effect (-I), which partially deactivates the ring. The pyridine nitrogen atom is inherently electron-withdrawing. This complex interplay of electronic effects modulates the nucleophilicity of the amino group.
-
Steric Hindrance: The methyl group at the 2-position provides steric hindrance around the pyridine nitrogen and the adjacent 3-position, which can influence the approach of bulky reagents to the amino group.
Quantitative Reactivity Data
| Parameter | Value | Source |
| Predicted pKa | 4.80 ± 0.37 | [2] |
The predicted pKa of the conjugate acid of this compound is 4.80.[2] This value reflects the basicity of the molecule, which is a key indicator of the nucleophilicity of the amino group. For comparison, the pKa of 4-aminopyridine is 9.17, while that of 3-aminopyridine is 6.0, and 2-aminopyridine is 6.86.[3] The lower predicted pKa of the title compound compared to unsubstituted aminopyridines can be attributed to the electron-withdrawing effects of the bromine atom and the pyridine ring nitrogen.
Key Reactions of the Amino Group
The amino group of this compound is a versatile handle for a variety of chemical transformations, including acylation, diazotization, and alkylation.
N-Acylation
N-acylation is a common reaction to protect the amino group, to introduce a new functional group, or to directly synthesize amide-containing target molecules. The amino group readily reacts with various acylating agents such as acid chlorides and anhydrides.
Caption: General scheme for the N-acylation of this compound.
Experimental Protocol: N-Acetylation using Acetic Anhydride
This protocol is adapted from a general procedure for the acetylation of substituted aminopyridines.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude N-(3-bromo-2-methylpyridin-6-yl)acetamide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Table of Representative N-Acylation Conditions
| Acylating Agent | Base | Solvent | Temperature | Typical Yield |
| Acetic Anhydride | Pyridine | Pyridine | 0 °C to RT | Good to Excellent |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | Good to Excellent |
| Benzoyl Chloride | Pyridine | Dichloromethane | 0 °C to RT | Good to Excellent |
Diazotization and Sandmeyer Reaction
The primary aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate that can be subsequently displaced by a variety of nucleophiles. The Sandmeyer reaction, which utilizes copper(I) salts, is a classic method for introducing halides, cyanide, and other groups.[4][5][6]
Caption: Workflow for the conversion of the amino group to a bromo group via diazotization followed by a Sandmeyer reaction.
Experimental Protocol: Sandmeyer Bromination
This protocol is based on a procedure for the Sandmeyer reaction of a similar bromo-aminopyridine derivative.[7]
Materials:
-
This compound
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide solution (40%)
-
Three-necked flask, stirrer, thermometer, dropping funnel
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, dissolve copper(I) bromide (1.2-1.5 eq) in 48% hydrobromic acid.
-
Cool the solution in an ice-salt bath to -5 to 0 °C.
-
Slowly add this compound (1.0 eq) to the solution while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between -5 and 10 °C.
-
After the addition is complete, continue stirring the mixture at this temperature for 2-4 hours.
-
Slowly neutralize the reaction mixture with a 40% sodium hydroxide solution to a pH of 7-8, while keeping the temperature low.
-
The product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) followed by drying and evaporation of the solvent.
-
Further purification can be achieved by distillation or column chromatography.
Table of Representative Sandmeyer Reaction Conditions
| Reagent | Catalyst | Temperature | Typical Yield |
| NaNO₂, HBr | CuBr | -5 to 10 °C | Moderate to Good[7] |
| NaNO₂, HCl | CuCl | 0 to 10 °C | Moderate to Good |
| NaNO₂, H₂SO₄ | CuCN | 0 to 10 °C | Moderate to Good |
N-Alkylation
Direct N-alkylation of the amino group in this compound can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. A common strategy to favor mono-alkylation is to use the amine hydrobromide salt and a base, where the reactant primary amine is selectively deprotonated.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Bromine in the Reactivity of 6-Amino-3-bromo-2-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-3-bromo-2-methylpyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthetic versatility is largely dictated by the presence and position of its substituents: an activating amino group, a weakly activating methyl group, and a strategically placed bromine atom. This technical guide provides an in-depth analysis of the role of the bromine atom at the C-3 position, focusing on its function as an excellent leaving group in palladium-catalyzed cross-coupling reactions and as a director in other transformations. We present a compilation of reaction data from analogous compounds, detailed experimental protocols for key transformations, and visual diagrams of reaction mechanisms and workflows to serve as a comprehensive resource for professionals in drug discovery and organic synthesis.
Introduction: The Structural and Electronic Landscape
The reactivity of the pyridine ring is a delicate balance of electronic and steric effects. The ring nitrogen is electron-withdrawing, generally deactivating the ring towards electrophilic aromatic substitution (EAS) while activating it for nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions.
In this compound, the substituents modulate this inherent reactivity:
-
6-Amino Group: A strong electron-donating group that activates the ring, primarily at the ortho (C-5) and para (C-3) positions.
-
2-Methyl Group: A weak electron-donating group, providing slight activation.
-
3-Bromo Group: An electronegative atom that deactivates the ring through induction but, crucially, serves as an outstanding leaving group. Its position is activated by the para-amino group, enhancing its lability in certain reactions.
The primary role of the bromine atom in this molecule is to serve as a versatile handle for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions.
The Bromine Atom as a Key Leaving Group in Cross-Coupling Reactions
The C-Br bond at the 3-position is the principal site of reactivity for a host of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug development for constructing complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters. The bromine atom is readily displaced through the palladium catalytic cycle.
Diagram 1: General Reactivity of this compound
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Boronic Acid | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 / 15 | ~85-95 | [1] |
| 2 | 6-Bromopyridin-3-amine | Arylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane / H₂O | 90 / 12 | 70-90 | [2] |
| 3 | 2-Bromopyridines | Arylboronic Acid | Pd₂(dba)₃ / Phosphite Ligand (1.5) | KF | 1,4-Dioxane | 110 / 12-24 | 60-85 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol is adapted from procedures for structurally similar aminobromopyridines.[1][2]
-
Reagents & Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 85-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Sonogashira Coupling
This reaction couples the bromopyridine with terminal alkynes, providing a direct route to arylalkyne structures. It typically requires both palladium and copper(I) cocatalysts.[4][5]
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Halide Substrate | Alkyne | Catalyst / Cocatalyst (mol%) | Base | Solvent | Temp (°C) / Time (h) | Reference |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | Various Alkynes | Pd(PPh₃)₄ (15) / CuI (30) | Et₃N | THF / Et₃N | RT / 16 | [6] |
| 2 | Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ (1-2) | Cs₂CO₃ | Dioxane | RT / 12-24 | [4] |
Experimental Protocol: Sonogashira Coupling (General Procedure)
-
Reagents & Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF and Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper(I) cocatalyst (e.g., CuI, 10-30 mol%).[6]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Workup & Purification: Quench the reaction, extract with an organic solvent, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the bromopyridine with a wide range of primary or secondary amines.[7]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Bromopyridine Substrate | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-6-methyl pyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (3.5) / (±)-BINAP (4) | NaOᵗBu | Toluene | 80 / 4 | 60 | [8] |
| 2 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) / t-BuXPhos (4) | t-BuOLi | Toluene | 100 / 24 | 98 | [9] |
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
This protocol is adapted from a procedure for 2-bromo-6-methyl pyridine.[8]
-
Reagents & Setup: In a glovebox or under an inert atmosphere, charge a Schlenk vessel with the amine (1.0 equiv), this compound (1.05-1.1 equiv), a strong base (e.g., NaOᵗBu, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), and a phosphine ligand (e.g., BINAP or XPhos, 2-8 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture with stirring at 80-110 °C for 4-24 hours.
-
Workup: After cooling, dilute with a solvent like diethyl ether, wash with brine, and dry the organic layer over MgSO₄.
-
Purification: Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Heck Reaction
The Heck reaction forms a C-C bond between the bromopyridine and an alkene, offering a pathway to substituted styrenes and other vinylpyridines.[10][11]
Experimental Protocol: Heck Reaction (General Procedure)
This protocol is a general procedure for aryl bromides.[12][13]
-
Reagents & Setup: In a sealed tube, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., DMF), the alkene (1.5 equiv), and a base (e.g., Et₃N, 2.0 equiv) via syringe.
-
Reaction: Seal the tube and heat the mixture at 100-130 °C until the reaction is complete.
-
Workup & Purification: Cool the mixture, perform an extractive workup, and purify the product by column chromatography.
Other Bromine-Influenced Reactivity
Nucleophilic Aromatic Substitution (SNAr)
While the C-3 position is not as activated towards SNAr as the C-2 or C-4 positions, the overall electron-deficient nature of the pyridine ring, combined with the electronic effects of the substituents, can still allow for substitution by very strong nucleophiles under forcing conditions.[14][15] The bromine serves as the leaving group in these transformations.
Conclusion
The bromine atom in this compound is the cornerstone of its synthetic utility. It functions as a predictable and efficient leaving group, providing a reliable reactive site for a wide array of powerful palladium-catalyzed cross-coupling reactions. This capability allows for the systematic and modular construction of diverse chemical libraries, making it an invaluable building block for researchers in drug discovery and materials science. The experimental conditions and protocols outlined in this guide, based on closely related structures, offer a robust starting point for the strategic functionalization of this versatile pyridine derivative.
Diagram 3: Typical Experimental Workflow for Cross-Coupling
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
The Versatile Scaffold: An In-depth Technical Guide to the Applications of 6-Amino-3-bromo-2-methylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-3-bromo-2-methylpyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl group on a pyridine ring, provides multiple reactive sites for chemical modification. This technical guide explores the significant potential of this compound as a key intermediate in the development of novel therapeutics, particularly in the realms of kinase inhibition and oncology. This document will detail its synthetic utility, present quantitative data on the bioactivity of its derivatives, provide comprehensive experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction: The Strategic Importance of the Aminopyridine Core
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of amino and bromo substituents on the 2-methylpyridine core endows this compound with a unique chemical reactivity profile, making it an ideal starting material for generating libraries of compounds for drug discovery.
The amino group can act as a crucial hydrogen bond donor, mimicking the interactions of endogenous ligands with protein targets. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. This facilitates the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The methyl group can also play a role in modulating the compound's steric and electronic properties.
This guide will focus on the application of this scaffold in the synthesis of kinase inhibitors, a major class of targeted therapeutics in oncology and inflammatory diseases.
Synthetic Utility and Key Reactions
The primary synthetic utility of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for creating C-C bonds, enabling the linkage of the pyridine core to a wide range of boronic acids and esters.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 3-position of the pyridine ring is readily displaced in Suzuki-Miyaura reactions. This allows for the introduction of various substituents to explore the chemical space around the core scaffold. The general workflow for this reaction is depicted below.
6-Amino-3-bromo-2-methylpyridine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-3-bromo-2-methylpyridine has emerged as a crucial and versatile building block in the field of organic synthesis. Its unique trifunctionalized pyridine scaffold, featuring an amino group, a bromo substituent, and a methyl group, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, reactivity in key cross-coupling reactions, and its application in the development of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors. The strategic positioning of its functional groups allows for selective and sequential modifications, making it an invaluable intermediate for drug discovery and material science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 42753-71-9 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Appearance | White to light yellow to light orange powder/crystal[1] |
| Melting Point | 79-84 °C[2] |
| Purity | ≥ 97% |
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available starting materials. A common synthetic route involves the bromination of 2-amino-6-methylpyridine. The amino group directs the electrophilic substitution to the 3- and 5-positions. Careful control of the reaction conditions is necessary to achieve selective bromination at the 3-position.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the bromination of aminopyridines.
Materials:
-
2-Amino-6-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Reactivity and Applications in Cross-Coupling Reactions
The bromine atom at the 3-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted pyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl groups. The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base yields the corresponding 6-amino-2-methyl-3-arylpyridine.
The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of aminobromopyridine derivatives with various arylboronic acids. While not all examples utilize this compound specifically, they provide a strong indication of the expected reactivity and yields.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | ~90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | ~88 |
Data is representative and compiled from reactions on structurally similar aminobromopyridines.
This protocol is adapted from a procedure for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine[3].
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium phosphate (2.3 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ (5 mol%) to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 85-95 °C and stir for 15-18 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of various N-substituted aminopyridines. This reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of bromopyridine derivatives.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 16 | ~85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 20 | ~80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH | 90 | 18 | ~75-85 |
Data is representative and compiled from reactions on structurally similar bromopyridines.
This is a general protocol for the Buchwald-Hartwig amination of bromopyridines[4].
Materials:
-
This compound
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 3-alkynyl-6-amino-2-methylpyridines. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.
The table below provides typical conditions and yields for the Sonogashira coupling of bromopyridine derivatives.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | ~90 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH (3) | DMF | 80 | 8 | ~88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | Toluene | 70 | 12 | ~95 |
Data is representative and compiled from reactions on structurally similar bromopyridines.
This protocol is a general procedure for the Sonogashira coupling of aryl bromides.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF and triethylamine, followed by the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at 65 °C for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Application in the Synthesis of Bioactive Molecules
The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise as pharmaceuticals targeting various diseases and as potent agrochemicals.
Pharmaceutical Applications
Substituted aminopyridines are privileged scaffolds in medicinal chemistry. Molecules derived from this compound are being investigated for their potential as:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The functional groups on this compound allow for the introduction of various substituents to optimize binding to the ATP-binding pocket of kinases such as PIM-1 and FGFR4, which are implicated in cancer.
-
CNS Agents: The pyridine nucleus is a common feature in drugs targeting the central nervous system. Derivatives of this compound are explored for their potential to modulate neurotransmitter receptors and transporters[1].
-
Antimicrobial and Anti-inflammatory Agents: The aminopyridine scaffold can be elaborated to produce compounds with antibacterial, antifungal, and anti-inflammatory properties[1].
PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis. Inhibition of PIM-1 is a promising strategy for cancer therapy. While no specific PIM-1 inhibitor derived directly from this compound is currently marketed, the synthesis of potent inhibitors based on similar aminopyridine scaffolds has been reported. The following diagram illustrates the central role of PIM-1 in cancer cell signaling and the therapeutic potential of its inhibition.
Caption: Simplified PIM-1 signaling pathway in cancer and the point of intervention for PIM-1 inhibitors.
Agrochemical Applications
In the agrochemical industry, this compound serves as an intermediate for the synthesis of novel herbicides and fungicides[1]. The pyridine core is a well-established toxophore in many commercial pesticides. By modifying the substituents on the pyridine ring, chemists can fine-tune the biological activity, selectivity, and environmental profile of the resulting agrochemicals. For instance, derivatives can be designed to inhibit specific enzymes in weeds or fungi that are essential for their growth and survival.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature provides a flexible platform for the construction of a wide array of complex molecules through well-established cross-coupling methodologies. The demonstrated and potential applications of its derivatives in both the pharmaceutical and agrochemical industries underscore its importance in modern chemical research and development. This guide provides a foundational understanding of its properties, synthesis, and reactivity, aiming to facilitate its use in the discovery of novel and impactful chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Amino-3-bromo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[1] These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Amino-3-bromo-2-methylpyridine with various arylboronic acids.
The presence of the amino group on the pyridine ring can present challenges, as the nitrogen's lone pair can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields of the desired coupled products, often without the need for protection of the amine functionality.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aminobromopyridines with various arylboronic acids. This data, primarily adapted from studies on the closely related isomer 5-bromo-2-methylpyridin-3-amine, provides a strong starting point for the optimization of the coupling with this compound.[1]
Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 78 |
| 2 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 72 |
| 4 | 4-(Methylsulfonyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 68 |
Table 2: General Reaction Parameters for Suzuki-Miyaura Coupling of Aminobromopyridines
| Parameter | Reagent/Condition | Typical Range | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Pre-catalysts like Pd(OAc)₂ and Pd₂(dba)₃ are often used with a phosphine ligand. |
| Ligand | PPh₃, SPhos, XPhos, JohnPhos | 2-10 mol% | The choice of ligand can significantly impact reaction efficiency and substrate scope. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | 2-3 equiv | The base is crucial for the transmetalation step.[2] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, THF, DMF | - | A mixture of an organic solvent and water is commonly used. |
| Temperature | 80-110 °C | - | Higher temperatures are often required for less reactive substrates. |
| Reaction Time | 2-24 h | - | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Conventional Heating
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-2-methyl-3-arylpyridine.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (10:1)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and cesium carbonate (2.0 equiv).
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 10-30 minutes.
-
Work-up and Purification: After cooling, the work-up and purification are performed as described in the conventional heating protocol.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Amino-3-bromo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-Amino-3-bromo-2-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple functional groups that allow for diverse synthetic modifications. The following sections detail key cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as well as cyanation.
The presence of the amino group on the pyridine ring can present challenges, as it may coordinate with the palladium catalyst, potentially inhibiting the reaction.[1] Therefore, careful selection of ligands, bases, and reaction conditions is crucial for achieving high yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, leading to the synthesis of biaryl and heteroaryl structures.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aminobromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 15+ | Moderate to Good | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | (Adapted from[2]) |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | (Adapted from[2]) |
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from[2])
This protocol is adapted from a procedure for the Suzuki coupling of the isomeric 5-bromo-2-methylpyridin-3-amine.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 mmol, 2.2 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 15 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with various primary and secondary amines.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 40 | [3] |
| 2 | Cyclopentylamine | BrettPhos-precatalyst (Pre-L8) | - | LiHMDS | THF | 65 | - | 78 | [4] |
| 3 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | High | (Adapted from[5]) |
Experimental Protocol: Buchwald-Hartwig Amination (Adapted from[5])
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the amine coupling partner via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between this compound and a terminal alkyne.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7]
Data Presentation: Representative Conditions for Sonogashira Coupling of Aminobromopyridines
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | up to 96 | [8] |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH (3) | DMF | 80 | 8 | 88 | (Adapted from[8]) |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | Toluene | 70 | 12 | 95 | (Adapted from[8]) |
Experimental Protocol: Sonogashira Coupling (Adapted from[8])
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 65 °C).
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene.
Data Presentation: Representative Conditions for Heck Reaction of Bromopyridines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | High | (Adapted from[3]) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 18 | 85 | (Adapted from[3]) |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | Acetonitrile | 100 | 24 | Moderate | (General conditions) |
Experimental Protocol: Heck Reaction (Adapted from[3])
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C with stirring for 24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Cyanation
The palladium-catalyzed cyanation of this compound provides a direct route to the corresponding 6-amino-2-methylnicotinonitrile, a valuable synthetic intermediate.
Data Presentation: Representative Conditions for Cyanation of Aryl Bromides
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | DMF | 80-100 | 4-8 | High | (General procedure) |
| 2 | K₄[Fe(CN)₆] | Pd₂(dba)₃ (1) | cataCXium® A (2) | t-BuOH | 100 | 24 | High | (Adapted from[9]) |
Experimental Protocol: Cyanation (General Procedure)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Zinc cyanide [Zn(CN)₂] (0.6 mmol, 1.2 equiv of CN)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and the cyanide source.
-
Add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting nitrile by column chromatography.
Overview of cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates from 6-Amino-3-bromo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of 6-Amino-3-bromo-2-methylpyridine, a versatile building block in the synthesis of novel pharmaceutical intermediates. The strategic location of the amino, bromo, and methyl groups on the pyridine ring allows for a diverse range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation reactions, providing a roadmap for the synthesis of libraries of compounds for drug discovery and development.
Key Synthetic Transformations
This compound serves as a key scaffold for the introduction of various functionalities at the 3-position of the pyridine ring. The primary reactions utilized for this purpose are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to a variety of N-aryl and N-heteroaryl aminopyridines.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, yielding alkynylpyridine derivatives.
-
Cyanation: For the introduction of a nitrile group, a versatile precursor for various functional groups.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative reaction conditions and yields for the key transformations of bromopyridine derivatives. While specific data for this compound is limited in some cases, the provided data from structurally similar substrates serves as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives with Arylboronic Acids
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-dioxane/H₂O (4:1) | 85-95 | 12 | 85 |
| 2 | 5-bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-dioxane/H₂O (4:1) | 85-95 | 12 | 82 |
| 3 | 3-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 95 |
| 4 | 2-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | 92 |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives with Amines
| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | SPhos (8) | LiHMDS | THF | 65 | 16 | 76 |
| 2 | 2-bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (5) | (±)-BINAP (10) | NaOtBu | Toluene | 80 | 4 | 60[1] |
| 3 | 3-bromopyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| 4 | 2-bromopyridine | Benzylamine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu | Toluene | 100 | 18 | 90 |
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
Data adapted from a study on 2-amino-3-bromopyridines.
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 95 |
| 3 | 1-Ethynyl-4-methoxybenzene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 4 | 1-Ethynylcyclohexene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
Table 4: Palladium-Catalyzed Cyanation of Aryl Bromides
| Entry | Aryl Bromide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Zn(CN)₂ | Pd₂(dba)₃ (1) | dppf (2) | DMF | 120 | 12 | 95 |
| 2 | 4-Bromotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | DMAc | 140 | 24 | 88 |
| 3 | 3-Bromopyridine | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | DMF | 100 | 6 | 75 |
| 4 | 2-Bromopyridine | CuCN | Pd(PPh₃)₄ (10) | - | DMF | 150 | 24 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general procedure adaptable for the amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene to the flask, followed by the amine (1.2 eq).
-
Heat the reaction mixture with vigorous stirring under an inert atmosphere. The optimal temperature may vary depending on the amine (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is based on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottomed flask
-
Inert atmosphere (Nitrogen)
Procedure:
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq) to a round-bottomed flask.
-
Add anhydrous DMF and stir for 30 minutes.
-
Add this compound (1.0 eq) and the terminal alkyne (1.2 eq), followed by triethylamine.
-
Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography.
Protocol 4: General Procedure for Palladium-Catalyzed Cyanation
This is a general procedure for the palladium-catalyzed cyanation of aryl bromides.
Materials:
-
This compound
-
Zinc cyanide [Zn(CN)₂] (0.6 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Flame-dried flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and zinc cyanide (0.6 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for the key synthetic transformations.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The protocols and data presented herein provide a robust foundation for the synthesis of a diverse array of pharmaceutical intermediates starting from this compound. The versatility of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation, allows for the systematic modification of the pyridine core. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. These application notes serve as a valuable resource for researchers and scientists in the field of drug discovery, enabling the efficient generation of novel molecular entities for the development of new therapeutic agents.
References
Application of 6-Amino-3-bromo-2-methylpyridine in the Synthesis of Novel Agrochemicals
Introduction
6-Amino-3-bromo-2-methylpyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring an amino group for further derivatization, a bromine atom amenable to cross-coupling reactions, and a methyl group, makes it an attractive starting material for creating diverse molecular architectures with potential pesticidal, fungicidal, and herbicidal activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of experimental agrochemicals, targeting researchers, scientists, and professionals in the field of agrochemical development.
Application Notes
This compound serves as a key intermediate for the generation of a variety of agrochemical candidates. The primary synthetic strategies involve modification of the amino group and substitution of the bromine atom.
Key Synthetic Transformations:
-
N-functionalization: The amino group can be readily acylated, alkylated, or converted into other functional groups to introduce diverse pharmacophores and modulate the biological activity and physical properties of the final compound.
-
Cross-Coupling Reactions: The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, leading to the construction of complex molecules with potential agrochemical applications.
The strategic combination of these transformations enables the synthesis of extensive libraries of pyridine-based compounds for high-throughput screening in agrochemical discovery.
Experimental Protocols
The following protocols are based on established synthetic methodologies for the derivatization of this compound.
Protocol 1: Amide Synthesis via N-Acylation
This protocol describes the synthesis of an N-acylated derivative of this compound, a common step in the elaboration of this intermediate.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.
Protocol 2: Suzuki Cross-Coupling for Aryl Derivatization
This protocol details the synthesis of a 3-aryl-6-amino-2-methylpyridine derivative, demonstrating the utility of the bromine atom for C-C bond formation.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-aryl-6-amino-2-methylpyridine derivative.
Data Presentation
| Reaction Type | Starting Material | Reagents | Product | Yield (%) |
| N-Acylation | This compound | Benzoyl chloride, TEA, DCM | N-(3-bromo-2-methylpyridin-6-yl)benzamide | 85-95 |
| Suzuki Coupling | This compound | Phenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃, Dioxane/H₂O | 6-amino-2-methyl-3-phenylpyridine | 70-85 |
Visualizations
Caption: Workflow for the N-acylation of this compound.
Caption: Reaction scheme for the Suzuki cross-coupling of this compound.
Application Notes and Protocols for the N-functionalization of 6-Amino-3-bromo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-functionalization of 6-Amino-3-bromo-2-methylpyridine, a versatile building block in medicinal chemistry and drug development. The strategic introduction of functional groups at the amino position allows for the synthesis of a diverse range of derivatives with potential biological activity. This guide covers three primary N-functionalization strategies: Buchwald-Hartwig Amination, Reductive Amination, and N-Acylation, offering detailed methodologies and representative data to facilitate successful synthesis.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.[1][2] This method is highly valued in pharmaceutical synthesis for its broad substrate scope and functional group tolerance.[3]
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Buchwald-Hartwig amination of this compound is limited in the literature, the following table summarizes typical reaction conditions and reported yields for the amination of structurally similar bromopyridine derivatives. This data serves as a strong starting point for reaction optimization.
| Amine Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 85 | [3] |
| 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 | [4] |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 78* | [5] |
| Cyclohexylamine | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 4 | 60 | [6] |
*Yields are based on reactions with similar bromopyridine substrates and should be considered representative.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general guideline for the N-arylation of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl amine
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the palladium precatalyst, and the phosphine ligand.
-
Add the base to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by the amine coupling partner (1.1-1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reductive Amination for N-Alkylation
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[7] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
Data Presentation: Representative Reaction Conditions and Yields
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Aniline | HBpin/Pd(II) catalyst | Neat | 90 | [8] |
| p-Methoxybenzaldehyde | n-Butylamine | H₂/Co-composite | - | 72-96 | [9] |
| p-Chlorobenzaldehyde | n-Butylamine | H₂/Co-composite | - | 60-89 | [9] |
Experimental Protocol: General Procedure for Reductive Amination
This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, H₂ with a catalyst)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in the anhydrous solvent.
-
If required, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., STAB, 1.5 equiv.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
N-Acylation
N-acylation is a fundamental transformation that introduces an acyl group onto the amino functionality, typically forming an amide bond. This reaction is widely used to modify the properties of amine-containing compounds.[10]
Data Presentation: N-Acetylation of a Structurally Similar Aminopyridine
The following table provides the experimental results for the N-acetylation of 5-bromo-2-methylpyridin-3-amine, a close structural isomer of the target compound.
| Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Anhydride | Acetonitrile | 60 | 1h (stirring) | 85 | [11] |
Experimental Protocol: N-Acetylation using Acetic Anhydride
This protocol is adapted from the successful acetylation of a closely related aminopyridine.[11]
Materials:
-
This compound
-
Acetic anhydride
-
Acetonitrile
-
Sulfuric acid (catalytic amount)
-
Water
-
Standard laboratory glassware and purification supplies
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) in acetonitrile in a round-bottom flask.
-
Add acetic anhydride (1.05 equiv.) to the solution.
-
Carefully add a few drops of concentrated sulfuric acid.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water dropwise to induce precipitation of the product.
-
Stir the mixture for approximately one hour at room temperature.
-
Filter the precipitate and wash it with deionized water.
-
Dry the solid product in an oven to obtain the N-acetylated derivative.
N-Alkylation with Alkyl Halides
Direct N-alkylation of primary amines with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[12] However, under controlled conditions, selective mono-alkylation can be achieved.
Data Presentation: Representative Conditions for Mono-N-Alkylation of Primary Amines
The following table presents data for the mono-N-alkylation of benzylamine hydrobromide with butyl bromide, illustrating the feasibility of selective alkylation.
| Base | Solvent | Time (h) | Selectivity (Mono:Di) | Yield (%) | Reference |
| Triethylamine | DMF | 9 | 87:9 | 76 | [13] |
| DIPEA | DMF | 8 | 89:8 | 77 | [13] |
| DMAP | DMF | 8 | 93:4 | 79 | [13] |
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general method for the mono-N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve this compound (1.0 equiv.) in the anhydrous solvent in a round-bottom flask.
-
Add the base (1.0-1.2 equiv.).
-
Add the alkyl halide (1.0-1.1 equiv.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction for the formation of the mono-alkylated product and consumption of the starting amine by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired N-alkylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Synthesis of 6-Amino-3-bromo-2-methylpyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Amino-3-bromo-2-methylpyridine and its derivatives. This versatile scaffold is a key building block in the development of novel pharmaceuticals and agrochemicals, serving as a crucial intermediate in the synthesis of bioactive molecules.[1][2]
Application Notes
This compound is a substituted pyridine ring possessing three key functional groups: a nucleophilic amino group, an electrophilic bromine atom, and a methyl group. This unique arrangement allows for a wide range of chemical modifications, making it an invaluable intermediate for creating diverse molecular libraries for drug discovery and crop protection.[1][3] The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce various side chains. The bromine atom is amenable to substitution reactions and is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or alkyl groups.
These derivatives are being explored for a range of biological activities, including their potential as antimicrobial, anti-inflammatory, and neurological agents.[1][2] In the agrochemical sector, they are integral to the formulation of advanced pesticides and herbicides.[2]
Synthetic Pathways and Logical Workflow
The synthesis of this compound can be approached through several strategic pathways. A common strategy involves the introduction of the bromine and amino groups onto a pre-existing 2-methylpyridine core. The following diagram illustrates a logical workflow for a potential synthetic route.
Caption: A potential synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established chemical transformations and provide a step-by-step guide for the synthesis of the target compound and its derivatives.
Protocol 1: Synthesis of 6-Bromo-2-methylpyridine via Sandmeyer Reaction
This protocol outlines the conversion of 2-Amino-6-methylpyridine to 6-Bromo-2-methylpyridine.
Materials:
-
2-Amino-6-picoline (2-Amino-6-methylpyridine)
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
25% Sodium nitrite (NaNO₂) aqueous solution
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction flask equipped with a stirrer and cooled to -10 °C, add 2-amino-6-picoline and 48% hydrobromic acid.[4]
-
Slowly add bromine dropwise to the mixture while maintaining the temperature between -10 °C and 0 °C. The addition should take approximately 30 minutes.[4]
-
Stir the reaction mixture for 1.5 hours at the same temperature.[4]
-
Slowly add a 25% aqueous solution of sodium nitrite dropwise, keeping the temperature between -10 °C and 0 °C.[4]
-
After the addition is complete, allow the reaction to proceed for another 30 minutes at 15 °C.[4]
-
Adjust the pH of the solution to 12 using a 10% sodium hydroxide solution and stir at room temperature for 1 hour.[4]
-
Perform a liquid-liquid extraction using dichloromethane or ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Concentrate the organic phase under reduced pressure and purify the crude product by vacuum distillation to obtain 6-bromo-2-methylpyridine.[4]
Quantitative Data:
| Starting Material | Reagents | Product | Yield | Purity | Reference |
| 2-Amino-6-picoline (21.6g) | 48% HBr (69.2mL), Br₂ (13.4mL), 25% NaNO₂ (45.6mL) | 6-Bromo-2-methylpyridine | 91.0% | 99.1% (LC) | [4] |
| 2-Amino-6-picoline (20g) | 48% HBr (64mL), Br₂ (11.4mL), 25% NaNO₂ (42.2mL) | 6-Bromo-2-methylpyridine | 90% | 99.0% (LC) | [4] |
Protocol 2: Synthesis of this compound Derivatives via Suzuki Coupling
This protocol describes the derivatization of a bromo-aminopyridine scaffold using a Suzuki cross-coupling reaction. While the example uses 5-bromo-2-methylpyridin-3-amine, the conditions are applicable to this compound.
Materials:
-
Bromo-aminopyridine derivative (e.g., 5-bromo-2-methylpyridin-3-amine)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the bromo-aminopyridine derivative and tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane.[5]
-
Stir the mixture at room temperature for 30 minutes.[5]
-
Add the arylboronic acid, potassium phosphate, and water to the reaction mixture.[5]
-
Heat the mixture to 85–95 °C and stir for over 15 hours.[5]
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate.[5]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired derivative.
Quantitative Data for Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine:
| Bromo-aminopyridine | Arylboronic Acid | Catalyst | Base | Solvent | Product Yield | Reference |
| 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5 mol %) | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to good | [5] |
Signaling Pathways and Derivatization Strategy
The following diagram illustrates a general strategy for the derivatization of this compound, highlighting the key reactive sites.
Caption: Derivatization strategies for this compound.
This document provides a foundational guide for the synthesis and derivatization of this compound. Researchers are encouraged to consult the cited literature for more specific details and to adapt these protocols to their specific research needs. Standard laboratory safety precautions should be followed at all times.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 6-Bromo-3-methylpyridine-2-amine Supplier & Manufacturer China | CAS 181133-82-8 | High Purity Chemical Intermediate for Research & Production [pipzine-chem.com]
- 4. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Amino-3-bromo-2-methylpyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is of paramount importance in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2] This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-Amino-3-bromo-2-methylpyridine and a variety of arylboronic acids. The resulting 6-amino-2-methyl-3-arylpyridine scaffold is a key building block for the development of novel therapeutics.
The presence of the amino group on the pyridine ring can present challenges due to potential coordination with the palladium catalyst. However, with the appropriate selection of catalyst, ligand, and reaction conditions, high yields of the desired coupled products can be achieved without the need for protecting the amine functionality.
General Reaction Scheme
The general transformation involves the palladium-catalyzed cross-coupling of this compound with an arylboronic acid in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling.
Data Presentation: Reaction of this compound with Various Arylboronic Acids
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. The reaction conditions are based on optimized protocols for the closely related isomer, 5-bromo-2-methylpyridin-3-amine, and are expected to provide similar results.[2]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 6-Amino-2-methyl-3-phenylpyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-Amino-3-(4-methoxyphenyl)-2-methylpyridine | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 6-Amino-3-(4-chlorophenyl)-2-methylpyridine | 80-90 |
| 4 | 3-Thienylboronic acid | 6-Amino-2-methyl-3-(thiophen-3-yl)pyridine | 75-85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 6-Amino-2-methyl-3-(4-(trifluoromethyl)phenyl)pyridine | 70-80 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[2]
-
Potassium phosphate (K₃PO₄) (2.2 equiv)[2]
-
1,4-Dioxane (anhydrous)
-
Water (deionized and degassed)
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle or oil bath
Experimental Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 187 mg), the desired arylboronic acid (1.1 mmol), and potassium phosphate (2.2 mmol, 467 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway Context
The Suzuki-Miyaura coupling reaction itself is not a biological signaling pathway. However, the 6-amino-2-methyl-3-arylpyridine products are often designed as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For instance, these compounds might target kinases involved in cancer progression. The diagram below illustrates a simplified, generalized kinase signaling pathway that such compounds could potentially inhibit.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions at the 3-Bromo Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution is a cornerstone of organic synthesis, enabling the introduction of diverse functional groups onto a molecular scaffold. When the substitution site is a bromine atom at the 3-position, the reaction's feasibility and mechanism are highly dependent on the nature of the substrate—be it aromatic, aliphatic, or heterocyclic. This document provides detailed application notes, experimental protocols, and comparative data for navigating the challenges and strategies associated with nucleophilic substitution at the 3-bromo position.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the 3-Bromo Position
Application Notes
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2] These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[2]
When a bromo substituent is at the 3-position (meta) relative to a strong EWG like a nitro group, its reactivity towards traditional SNAr is significantly diminished. The meta-positioning does not allow the EWG to delocalize the negative charge of the Meisenheimer complex via resonance, offering only weak inductive stabilization. Consequently, forcing these reactions to proceed often requires harsh conditions, such as high temperatures and the use of strong bases with highly polar aprotic solvents. For substrates lacking significant activation, direct SNAr is often impractical, necessitating alternative strategies like transition-metal catalysis.
Protocol: SNAr of 1-Bromo-3-butoxy-5-nitrobenzene with an Alcohol
This protocol describes a method to achieve nucleophilic substitution on an aromatic ring where the leaving group is meta to an activating nitro group, a typically challenging transformation.
Materials:
-
1-Bromo-3-butoxy-5-nitrobenzene (1.0 eq)
-
Alcohol Nucleophile (R-OH) (1.5 - 2.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Anhydrous reaction vessel (e.g., round-bottom flask) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., saturated aq. NH₄Cl, ethyl acetate, brine, silica gel)
Procedure:
-
Preparation: Under an inert atmosphere, add the alcohol nucleophile (1.5 eq) to a flask containing anhydrous DMF (or DMSO).
-
Nucleophile Activation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Substrate Addition: Add the 1-Bromo-3-butoxy-5-nitrobenzene (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 100-150 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: SNAr Reaction Conditions
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Bromo-3-nitrobenzene | CH₃ONa | - | CH₃OH | 150 | Moderate |
| 1-Bromo-3,5-dinitrobenzene | Aniline | K₂CO₃ | DMF | 100 | >90 |
| 1-Bromo-3-butoxy-5-nitrobenzene | R-OH | NaH | DMSO | 100-150 | Substrate Dependent |
| 3-Bromopyridine | CH₃O⁻ | - | CH₃OH | >200 | Very Low / No Reaction |
Visualization: SNAr Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield SₙAr reactions.
Section 2: Nucleophilic Aliphatic Substitution at the 3-Bromo Position
Application Notes
For aliphatic compounds, a bromine at the 3-position (e.g., in 3-bromohexane) is located on a secondary carbon. Such substrates can undergo nucleophilic substitution via either an Sₙ1 or Sₙ2 mechanism, and the predominant pathway is determined by the reaction conditions.[3]
-
Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). This mechanism proceeds with an inversion of stereochemistry at the chiral center in a single, concerted step.[4]
-
Sₙ1 Pathway: Favored by weak nucleophiles (which often double as a polar protic solvent, e.g., water, ethanol) and substrates that can form a stable secondary carbocation. This mechanism proceeds through a planar carbocation intermediate, leading to a racemic mixture of products if the carbon is a stereocenter.[3][5]
For drug development professionals, controlling the stereochemical outcome is often critical, making the Sₙ2 pathway the preferred route for chiral 3-bromoalkanes.
Protocol: Sₙ2 Substitution of 3-Bromohexane with Sodium Iodide (Finkelstein Reaction)
This protocol outlines a classic Sₙ2 reaction, replacing a bromine with an iodine, which can be a useful intermediate for further functionalization.
Materials:
-
3-Bromohexane (1.0 eq)
-
Sodium Iodide (NaI), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Standard workup and purification reagents (e.g., diethyl ether, sat. aq. Na₂S₂O₃, brine, MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium iodide (2.0 eq).
-
Add anhydrous acetone to dissolve the NaI with stirring.
-
Add 3-bromohexane (1.0 eq) to the solution.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56 °C) and stir for 3-6 hours. The formation of a white precipitate (sodium bromide) indicates reaction progress.
-
Workup: Cool the reaction to room temperature. Remove the precipitated NaBr by vacuum filtration, washing the solid with a small amount of acetone.
-
Transfer the filtrate to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove any trace I₂), water, and finally brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude 3-iodohexane. Further purification can be achieved by vacuum distillation.
Data Presentation: Sₙ1 vs. Sₙ2 Conditions for a Secondary (3-Bromo) Alkane
| Factor | Sₙ1 Pathway | Sₙ2 Pathway |
| Substrate | Secondary (stable carbocation) | Secondary (unhindered) |
| Nucleophile | Weak (H₂O, ROH) | Strong (I⁻, CN⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (Methanol, Water) | Polar Aprotic (Acetone, DMF) |
| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nu] |
| Stereochem. | Racemization | Inversion of configuration |
Visualization: Sₙ2 Reaction Mechanism
Caption: Concerted backside attack in an Sₙ2 reaction.
Section 3: Nucleophilic Substitution on 3-Bromo Heterocycles
Application Notes
Six-membered nitrogen-containing heterocycles like pyridine are electron-deficient, which in principle makes them susceptible to nucleophilic aromatic substitution. However, reactivity is highly position-dependent. The 2- and 4-positions are activated towards nucleophilic attack because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate via resonance. The 3-position lacks this stabilization, rendering 3-bromo heterocycles largely unreactive towards traditional SNAr.[6]
For researchers in drug development, where functionalization of heteroaromatic cores is paramount, transition-metal-catalyzed cross-coupling reactions are the methods of choice for modifying the 3-position. Reactions such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling provide reliable and versatile pathways to form C-N, C-C, and C-S bonds under relatively mild conditions.[7][8]
Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine
This protocol provides a general method for the palladium-catalyzed C-N bond formation, a vital transformation in medicinal chemistry.
Materials:
-
3-Bromopyridine (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, 4 mol%)
-
Base (e.g., NaOᵗBu, Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other vessel for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add the palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (e.g., NaOᵗBu, 1.4 eq).
-
Add 3-bromopyridine (1.0 eq) and the anhydrous solvent (e.g., Toluene).
-
Reactant Addition: Add the amine (1.2 eq) to the mixture via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation: Transition-Metal Catalysis at the 3-Bromopyridine Position
| Reaction Type | Nucleophile/Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Buchwald-Hartwig | Cyclohexylamine | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 80-110 | 60-95[9] |
| Suzuki | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 80-95[7] |
| Sonogashira | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | Cs₂CO₃ | DMF | RT | ~95[10] |
| Sonogashira | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 85-96[11] |
| Ullmann Homocoupling | 3-Bromopyridine | Pd⁰-nanofiber | Cs₂CO₃ | - | 100 | 78[12] |
Visualization: Generalized Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig C-N coupling.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cognitoedu.org [cognitoedu.org]
- 5. Solved The following is a nucleophilic substitution reaction | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems [mdpi.com]
Application Note and Protocol: Laboratory-Scale Synthesis of 6-Amino-3-bromo-2-methylpyridine
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 6-Amino-3-bromo-2-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The described method is a robust and reproducible procedure suitable for researchers in organic synthesis and drug discovery.
Introduction
This compound is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and material science. The presence of amino, bromo, and methyl functional groups on the pyridine ring offers multiple reaction sites for further chemical modification, making it a versatile precursor for the synthesis of more complex molecules.[2] This application note outlines a straightforward synthetic route starting from the commercially available 6-Amino-2-methylpyridine.
Reaction Scheme
The synthesis proceeds via the electrophilic bromination of 6-Amino-2-methylpyridine. The amino group at the 6-position and the methyl group at the 2-position are both activating and direct incoming electrophiles to the ortho and para positions. In this case, the 3- and 5-positions are activated, and careful control of reaction conditions allows for the selective mono-bromination at the 3-position.
Overall Reaction:
Materials and Methods
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 6-Amino-2-methylpyridine | C₆H₈N₂ | 108.14 | 10.81 g (0.1 mol) | Sigma-Aldrich |
| Bromine | Br₂ | 159.81 | 15.98 g (0.1 mol) | Acros Organics |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 200 mL | Fisher Scientific |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | J.T. Baker |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 500 mL | EMD Millipore |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | VWR |
| Deionized Water | H₂O | 18.02 | As needed | In-house |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
-
Reaction Setup:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve 10.81 g (0.1 mol) of 6-Amino-2-methylpyridine in 200 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
-
Bromination:
-
Slowly add 15.98 g (0.1 mol) of bromine dropwise to the stirred solution over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8. A precipitate will form.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization:
-
Determine the melting point of the purified product. The literature melting point for this compound is 79-84 °C.[3]
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Results
| Parameter | Expected Value |
| Appearance | White to light yellow crystalline solid |
| Yield | 60-75% |
| Melting Point | 79-84 °C[3] |
| ¹H NMR | Consistent with the structure of this compound |
| Mass Spectrum | [M+H]⁺ peak at m/z = 187.0/189.0 |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents in a well-ventilated area away from ignition sources.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound. This procedure should be a valuable resource for chemists involved in the synthesis of novel heterocyclic compounds for various applications.
References
Application Notes and Protocols for the Use of 6-Amino-3-bromo-2-methylpyridine in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 6-Amino-3-bromo-2-methylpyridine as a key intermediate in the synthesis of potential anti-inflammatory agents. The following sections detail a synthetic protocol for creating novel pyridine derivatives, a method for their biological evaluation, and an overview of a relevant inflammatory signaling pathway.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. Its pyridine core, substituted with an amino group and a bromine atom, offers multiple reaction sites for the construction of complex molecules with potential therapeutic applications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide variety of aryl and heteroaryl substituents. This allows for the systematic exploration of the chemical space to develop potent and selective inhibitors of key targets in inflammatory pathways.
Chronic inflammation is implicated in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of anti-inflammatory drugs is the inhibition of pro-inflammatory signaling pathways, many of which are regulated by protein kinases such as Janus kinases (JAKs) and p38 mitogen-activated protein kinase (p38 MAPK), as well as the NF-κB signaling cascade. This document outlines a workflow for the synthesis and evaluation of novel compounds derived from this compound targeting these pathways.
Synthesis of Aryl-Substituted Aminopyridine Derivatives
Aryl-substituted aminopyridines are a class of compounds with demonstrated potential as kinase inhibitors. The following protocol describes a general method for the synthesis of 3-amino-2-methyl-6-arylpyridines from this compound via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired aryl-substituted aminopyridine derivative.
Experimental Workflow Diagram
In Vitro Anti-inflammatory Activity Assessment
A common and effective method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response, leading to the production of various pro-inflammatory mediators, including NO.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Cell Line: RAW 264.7 murine macrophage cell line
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized test compounds dissolved in DMSO
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized test compounds in DMEM.
-
Remove the culture medium and treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples by comparing the absorbance with a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [ (NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells ] x 100
Data Presentation
The results of the NO inhibition assay can be summarized in a table to compare the efficacy of the synthesized compounds.
| Compound | Concentration (µM) | % NO Inhibition (Mean ± SD) | IC₅₀ (µM) |
| Vehicle (DMSO) | - | 0 ± 2.5 | >100 |
| Positive Control | 10 | 85.2 ± 4.1 | 1.5 |
| Compound 1 | 1 | 15.6 ± 3.2 | 25.3 |
| 10 | 52.1 ± 5.5 | ||
| 50 | 88.9 ± 3.8 | ||
| Compound 2 | 1 | 8.2 ± 2.1 | 48.7 |
| 10 | 35.4 ± 4.9 | ||
| 50 | 75.6 ± 6.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Relevant Signaling Pathway
The anti-inflammatory effects of the synthesized compounds can be further investigated by examining their impact on key inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and is activated by LPS.
NF-κB Signaling Pathway Diagram
By inhibiting key components of this pathway, such as the IKK complex, the synthesized compounds can prevent the transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide and mitigating the inflammatory response. Further studies, such as Western blotting for phosphorylated IκBα and nuclear translocation of NF-κB, can be conducted to confirm the mechanism of action of active compounds.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-3-bromo-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Amino-3-bromo-2-methylpyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound. The primary route discussed is the direct bromination of 6-Amino-2-methylpyridine.
Q1: My reaction yield is low. What are the most common causes?
Low yields in the synthesis of this compound can stem from several factors:
-
Suboptimal Reaction Temperature: Temperature control is critical. Temperatures that are too high can lead to the formation of side products and decomposition. Conversely, temperatures that are too low may result in an incomplete reaction.
-
Incorrect Stoichiometry: The molar ratio of the brominating agent to the starting material is crucial. An excess of the brominating agent can lead to the formation of di- and tri-brominated species, while an insufficient amount will result in a low conversion of the starting material.
-
Moisture in the Reaction: The presence of water can interfere with the reaction, particularly when using moisture-sensitive reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inefficient Purification: The final product can be lost during the workup and purification steps. Optimize your extraction and chromatography methods to minimize such losses.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 3-bromo isomer?
The formation of multiple products is a common challenge due to the presence of two activating groups (the amino and methyl groups) on the pyridine ring. To enhance the selectivity for the 3-bromo isomer:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) as it can offer better regioselectivity and is easier to handle.[1]
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the bromination. Non-polar solvents may favor bromination at the desired position. Experiment with different solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride.
-
Use of a Protecting Group: Protecting the amino group as an acetamide can alter the directing effect and may improve selectivity. The acetyl group is electron-withdrawing and can deactivate the ring, potentially leading to more controlled bromination. The protecting group can be subsequently removed by hydrolysis.
Q3: How can I effectively remove the unreacted starting material and side products during purification?
Purification can be challenging due to the similar polarities of the desired product, starting material, and certain byproducts.
-
Column Chromatography: This is the most effective method for separating the product from impurities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or dichloromethane), is recommended.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Acid-Base Extraction: An acid-base workup can help remove some impurities. Dissolving the crude mixture in an organic solvent and washing with a dilute acid solution can remove basic impurities. Conversely, washing with a dilute base solution can remove acidic impurities.
Q4: What are the potential side products in this synthesis, and how can I identify them?
Common side products in the bromination of 6-Amino-2-methylpyridine include:
-
Dibrominated Products: 3,5-dibromo-6-amino-2-methylpyridine is a likely side product if an excess of the brominating agent is used.
-
Other Isomers: Bromination at other positions on the pyridine ring can occur, though the 3-position is generally favored due to the directing effects of the amino and methyl groups.
-
Oxidation Products: Depending on the reaction conditions, oxidation of the starting material or product may occur.
These side products can be identified using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of the reaction mixture with that of the pure desired product.
Data Presentation: Reaction Conditions for Bromination of Pyridine Derivatives
The following table summarizes various reported conditions for the bromination of pyridine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-3-methylpyridine | Acetic Anhydride, then Br₂ | Acetic Anhydride | Reflux, then 50-60 | 64-68 (of 2-amino-3-methyl-5-bromopyridine) | [2] |
| 2-Amino-3-chloro-4-methylpyridine | 1,3-dibromo-5,5-dimethylhydantoin | Dichloromethane | 0 - 20 | 94 (of 3-amino-6-bromo-2-chloro-4-methylpyridine) | [3] |
| 2-Aminopyridine | Bromine in Acetic Acid | Acetic Acid | <20, then 50 | 62-67 (of 2-amino-5-bromopyridine) | [4] |
| 2-Methylpyridine | Bromine | Aluminum Chloride (catalyst) | 100 | 12 (of 3-bromo-2-methylpyridine) | [5] |
| Pyridine Derivatives | NBS or DBDMH | Oleum (65%) | Not specified | Not specified | [6] |
Experimental Protocols
Method 1: Direct Bromination of 6-Amino-2-methylpyridine (Proposed)
This protocol is a generalized procedure based on common practices for the bromination of substituted pyridines. Optimization of specific parameters is recommended.
Materials:
-
6-Amino-2-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Amino-2-methylpyridine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Method 2: Synthesis of 6-bromo-2-methylpyridine via Sandmeyer-type Reaction (Precursor Synthesis)
This method, adapted from patent literature, describes the synthesis of a precursor which would require subsequent amination and bromination at the 3-position.[7]
Materials:
-
6-Amino-2-methylpyridine
-
Hydrobromic acid (48%)
-
Bromine
-
Sodium nitrite
-
Sodium hydroxide solution (10%)
-
Dichloromethane (DCM)
Procedure:
-
To a reaction flask, add 48% hydrobromic acid and 6-Amino-2-methylpyridine.
-
Cool the mixture to between -20 °C and -10 °C.
-
Slowly add bromine, maintaining the low temperature. Stir for 1-3 hours.
-
Prepare an aqueous solution of sodium nitrite and add it dropwise to the reaction mixture, keeping the temperature between -10 °C and 0 °C.
-
After the addition, allow the reaction to proceed for 0.5-1 hour at 0-15 °C.
-
Adjust the pH of the solution to 10-12 using a 10% sodium hydroxide solution and stir at room temperature for 0.5-2 hours.
-
Allow the layers to separate. Extract the aqueous layer with DCM.
-
Combine the organic phases, wash with water, and dry over an anhydrous desiccant.
-
Concentrate the organic phase and purify by vacuum distillation to obtain 6-bromo-2-methylpyridine.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 3. 3-AMINO-6-BROMO-2-CHLORO-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
"common byproducts in the synthesis of 6-Amino-3-bromo-2-methylpyridine"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Amino-3-bromo-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic approach involves the direct bromination of 2-Amino-6-methylpyridine. This method is often favored for its straightforwardness. Alternative, though less common, routes might involve multi-step processes including nitration followed by reduction and bromination, or the Hofmann rearrangement of a corresponding amide.
Q2: What are the typical byproducts observed in the synthesis of this compound?
A2: During the synthesis of this compound, several byproducts can form, primarily due to side reactions or incomplete conversion of starting materials. The most commonly encountered impurities include:
-
Unreacted Starting Material: Residual 2-Amino-6-methylpyridine.
-
Over-brominated Species: 6-Amino-3,5-dibromo-2-methylpyridine is a significant byproduct resulting from excessive bromination.
-
Isomeric Byproducts: Although the directing effects of the amino and methyl groups favor bromination at the 3-position, small amounts of other isomers may be formed.
Q3: What is the expected purity and yield for this synthesis?
A3: Commercially available this compound typically has a purity of 97% to over 98%.[1] The yield of the synthesis is highly dependent on the specific reaction conditions and purification methods employed. A well-optimized process can achieve high yields, with some patented methods for similar compounds reporting purities as high as 99.1%.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Symptom: The isolated yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is stirred efficiently and run for a sufficient amount of time. |
| Suboptimal Temperature: The reaction temperature may be too low, slowing down the reaction rate. | - Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
| Poor Quality Reagents: The starting materials or reagents may be impure or degraded. | - Use high-purity starting materials and freshly opened or properly stored reagents. |
| Loss during Work-up/Purification: The product may be lost during extraction or chromatography. | - Optimize the extraction solvent and pH.- Use an appropriate stationary and mobile phase for column chromatography to ensure good separation and recovery. |
Issue 2: Presence of Significant Amounts of Dibromo Byproduct
Symptom: Analytical data (e.g., GC-MS or LC-MS) shows a significant peak corresponding to 6-Amino-3,5-dibromo-2-methylpyridine.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Over-bromination: An excess of the brominating agent was used, or it was added too quickly. | - Use a stoichiometric amount of the brominating agent (e.g., Br₂ or N-bromosuccinimide).- Add the brominating agent dropwise or in small portions to the reaction mixture to avoid localized high concentrations. |
| Elevated Reaction Temperature: Higher temperatures can sometimes favor multiple substitutions. | - Perform the bromination at a lower temperature (e.g., 0-10 °C) to improve selectivity. |
Issue 3: Difficulty in Removing Unreacted Starting Material
Symptom: The purified product is contaminated with the starting material, 2-Amino-6-methylpyridine.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Brominating Agent: Not enough brominating agent was used to fully convert the starting material. | - Ensure the stoichiometry of the brominating agent is correct. A slight excess may be necessary, but this must be balanced against the risk of over-bromination. |
| Ineffective Purification: The purification method is not adequately separating the product from the starting material. | - Optimize the column chromatography conditions. A different solvent system or a longer column may be required.- Recrystallization from a suitable solvent system can also be an effective purification method. |
Data Presentation
The following table summarizes the common impurities found in the synthesis of this compound, based on typical product purities.
| Compound | Typical Purity (%) | Common Impurities | Typical Impurity Level (Total, %) |
| This compound | 97 - >98[1] | - 2-Amino-6-methylpyridine- 6-Amino-3,5-dibromo-2-methylpyridine- Isomeric monobrominated products | 2 - 3 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Bromination of 2-Amino-6-methylpyridine
This protocol is a representative method and may require optimization based on laboratory conditions and available equipment.
Materials:
-
2-Amino-6-methylpyridine
-
Hydrobromic acid (48%)
-
Bromine
-
Sodium nitrite
-
Sodium hydroxide
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a reaction flask equipped with a stirrer and a dropping funnel, dissolve 2-Amino-6-methylpyridine in 48% hydrobromic acid.
-
Cool the mixture to -10 °C to 0 °C using an ice-salt bath.
-
Slowly add bromine dropwise to the cooled solution while maintaining the temperature below 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, again keeping the temperature below 0 °C.
-
After the addition of sodium nitrite, allow the reaction to stir for another 30-60 minutes.
-
Carefully neutralize the reaction mixture by the slow addition of a cold concentrated sodium hydroxide solution, ensuring the temperature does not rise significantly. The pH should be adjusted to be alkaline.
-
Extract the product into an organic solvent such as dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualizations
Caption: A flowchart illustrating the troubleshooting process for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 6-Amino-3-bromo-2-methylpyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 6-Amino-3-bromo-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, over-brominated byproducts (e.g., dibromo-species), and positional isomers formed during synthesis. The specific impurity profile will depend on the synthetic route employed.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a white to light yellow or light orange crystalline powder.[1][2] The reported melting point is in the range of 79-85 °C.[1][3]
Q4: How can I assess the purity of my final product?
A4: Purity is commonly assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] A sharp melting point range also indicates high purity.
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Potential Cause: The solvent may be too nonpolar, or the cooling process is too rapid, causing the compound to come out of solution above its melting point.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a more polar co-solvent (e.g., if using an ethanol/water system, add more ethanol).
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Ensure you are not using an excessive amount of solvent; if necessary, evaporate some solvent to increase the concentration.
-
Problem: No crystals form upon cooling.
-
Potential Cause: The solution may not be saturated, either because too much solvent was used or the compound is highly soluble in the chosen solvent at low temperatures.
-
Solution:
-
Try scratching the inside of the flask at the surface of the solution with a glass rod to induce nucleation.
-
Add a seed crystal of pure this compound if available.
-
Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
If the compound is still too soluble, a different solvent or solvent system should be tested. A good solvent for recrystallization is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography
Problem: The compound is streaking or tailing on the column.
-
Potential Cause: As a basic pyridine derivative, this compound can interact strongly with the acidic silica gel, leading to poor separation and tailing of the product band.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Ensure the column is not overloaded with the crude product.
-
Problem: Poor separation of the product from impurities.
-
Potential Cause: The chosen eluent system may not have the optimal polarity to resolve the compound from its impurities.
-
Solution:
-
Perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems (e.g., different ratios of ethyl acetate in hexanes or petroleum ether) to find the eluent that provides the best separation (aim for a product Rf value of 0.2-0.3).[5]
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the more polar components.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the purification of this compound and related compounds. Please note that optimal conditions may vary based on the specific impurity profile of the crude material.
| Parameter | Recrystallization | Column Chromatography | Purity Assessment |
| Solvent System | Ethanol/Water | Hexanes/Ethyl Acetate | HPLC Mobile Phase |
| Typical Ratio/Gradient | Dissolve in minimal hot ethanol, add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol. | Start with a low polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. A system of 80:20 petroleum ether/ethyl acetate has been used for a similar compound.[5] | Gradient elution with a C18 column is common. For a similar compound, a gradient of acetonitrile in 0.1% phosphoric acid in water was used.[4] |
| Key Additives | - | 0.1-1% Triethylamine in the eluent to prevent tailing. | - |
| Expected Purity | >98% (GC)[1][2] | >98% (GC)[1][2] | - |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing insoluble impurities and those with different solubility profiles.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered.
-
Slowly add hot deionized water to the hot ethanol solution dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound from impurities with different polarities using silica gel chromatography. This protocol is adapted from a method for a similar compound and may require optimization.[5]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp (254 nm)
Methodology:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal eluent should give the product an Rf value of approximately 0.2-0.3.[5] Add ~0.5% triethylamine to the TLC solvent to check for improvement in spot shape.
-
Column Packing:
-
Place a plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and tap gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate containing 0.5% triethylamine).
-
Gradually increase the polarity of the eluent as needed based on TLC monitoring of the fractions.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography of basic pyridine compounds.
References
Technical Support Center: Optimizing Suzuki Coupling for 6-Amino-3-bromo-2-methylpyridine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling of 6-Amino-3-bromo-2-methylpyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the common causes?
Several factors can contribute to low or no product formation. The primary challenges with this substrate are related to the electronic properties of the pyridine ring and the presence of both an amino and a methyl group.[1]
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring and the amino group can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] The use of bulky, electron-rich ligands can often mitigate this issue.[3]
-
Poor Substrate Reactivity: The electron-donating amino group can decrease the reactivity of the carbon-bromine bond towards the crucial oxidative addition step in the catalytic cycle.[1]
-
Ineffective Catalyst System: The choice of palladium precursor and ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[4] More robust, electron-rich, and bulky phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are often required for challenging substrates.[3][4]
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid.[5] For pyridinic substrates, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[2][3] The solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene with water, also plays a significant role.[2][6]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[7] Inadequate degassing of solvents and the reaction mixture can lead to catalyst oxidation and low yields.[7] It is crucial to perform the reaction under an inert atmosphere (Argon or Nitrogen).[2]
Q2: I am observing significant formation of side products. What are they and how can I minimize them?
Common side reactions in Suzuki couplings include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which removes it from the catalytic cycle.[7] This is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[7]
-
Dehalogenation: The bromo group on the pyridine is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[1]
-
Solution: Screening different bases and solvents may help to minimize this side reaction.[1]
-
Q3: Does the free amino group on the pyridine ring require protection?
While the amino group can potentially interfere with the catalyst, many Suzuki coupling protocols for aminopyridines are successful without protection.[2][6] The use of appropriate bulky ligands and strong bases like K₃PO₄ can often overcome the need for a protecting group.[6] If catalyst inhibition is suspected to be a major issue, protection of the amine (e.g., as an amide) can be considered.[6]
Data Presentation: Recommended Starting Conditions
The following tables provide starting points for the optimization of the Suzuki coupling of this compound, based on conditions reported for structurally similar aminobromopyridines.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-2% Pd, 2-4% Ligand | A robust system for challenging aryl chlorides and bromides.[1][4] |
| Pd₂(dba)₃ | XPhos | 1-2% Pd, 2-4% Ligand | Another highly active Buchwald ligand system.[3] |
| Pd(PPh₃)₄ | None | 3-5% | A common Pd(0) source, can be effective but may require higher temperatures.[2][6] |
| PdCl₂(dppf) | None | 3-5% | A stable and widely used precatalyst.[8] |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Typical Ratio | Temperature (°C) |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / Water | 4:1 to 10:1 | 80 - 110 |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane | Anhydrous | 90 - 110 |
| K₂CO₃ | 2.0 - 3.0 | Toluene / Water | 10:1 | 90 - 110 |
| Na₂CO₃ | 2.0 - 3.0 | DMF / Water | 4:1 | 80 - 100 |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific arylboronic acid.
Protocol 1: Conventional Heating
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.[4]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[4]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired compound.[4]
Protocol 2: Microwave Irradiation
Microwave heating can significantly reduce reaction times.[2]
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), the palladium precursor, and the ligand.[1][2]
-
Solvent Addition: Add the chosen degassed solvent.[2]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[2]
-
Work-up and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.[2]
Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Amino-3-bromo-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-3-bromo-2-methylpyridine. The following sections offer detailed methodologies and troubleshooting advice for the removal of common impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can arise from the starting materials or side reactions during the synthesis. These may include:
-
Unreacted starting materials: Such as 2-Amino-3-methylpyridine.
-
Over-brominated species: Di-brominated pyridines can form if the reaction conditions are not carefully controlled.[1]
-
Positional isomers: Depending on the synthetic route, isomers with bromine at a different position on the pyridine ring might be formed.
-
Hydrolysis products: If water is present, the amino group can be hydrolyzed to a hydroxyl group, especially under harsh acidic or basic conditions.
-
Byproducts from Sandmeyer reaction (if applicable): If the synthesis involves a Sandmeyer reaction, phenol formation can be a significant side reaction.
Q2: What is the recommended first step in purifying crude this compound?
A2: An initial acid-base extraction is often a good first step to separate the basic product from non-basic impurities. This technique leverages the basicity of the amino group on the pyridine ring. The product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Q3: My compound is a solid. Is recrystallization a suitable purification method?
A3: Yes, recrystallization is a highly effective method for purifying solid compounds like this compound, which has a melting point in the range of 79-84 °C. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
Q4: When should I use column chromatography?
A4: Column chromatography is recommended when simpler methods like acid-base extraction and recrystallization are insufficient to achieve the desired purity, especially for separating compounds with very similar polarities, such as positional isomers.
Troubleshooting Guides
Acid-Base Extraction
| Problem | Potential Cause | Solution |
| Low recovery of product | Incomplete extraction into the acidic or organic phase. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 10) during the base wash. - Increase the number of extractions (e.g., 3-4 times with smaller volumes of solvent). |
| Emulsion formation | The organic and aqueous layers are not separating well. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel. - Allow the mixture to stand for a longer period. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Filter the entire mixture through a bed of Celite. |
| Product precipitates out in the separatory funnel | The salt form of the product may have limited solubility in the aqueous layer. | - Add more water to the aqueous layer to dissolve the precipitate. - If the hydrochloride salt is precipitating, consider using a different acid (e.g., citric acid) that may form a more soluble salt. |
Recrystallization
| Problem | Potential Cause | Solution |
| No crystals form upon cooling | - The solution is not supersaturated. - The compound may have oiled out. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound. - If an oil has formed, try to redissolve it by heating and then cool the solution more slowly. Consider using a different solvent system. |
| Poor recovery of crystals | - Too much solvent was used. - The compound is too soluble in the chosen solvent even at low temperatures. | - Concentrate the mother liquor and attempt a second crystallization. - Choose a solvent in which the compound has lower solubility at cold temperatures. A co-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be effective. |
| Crystals are colored or appear impure | Co-precipitation of impurities. | - Ensure the hot solution is not supersaturated with respect to the impurities. - Consider treating the hot solution with activated charcoal to remove colored impurities before filtration and cooling. |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of compounds | Inappropriate solvent system (eluent). | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a shallower solvent gradient during elution. |
| Compound is stuck on the column | The compound is too polar for the chosen eluent. | - Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol or a few drops of triethylamine (for basic compounds) to the eluent can help. |
| Streaking or tailing of the compound on the column | - The compound is interacting too strongly with the silica gel. - The column is overloaded. | - Add a small amount of a modifier to the eluent, such as triethylamine, to reduce interactions with the acidic silica gel. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
Objective: To separate this compound from non-basic impurities.
Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl solution and shake vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1M HCl two more times. Combine all aqueous extracts.
-
Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) until the pH is greater than 10. The free base of the product may precipitate.
-
Extract the product from the basified aqueous layer with a fresh organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
Objective: To purify solid this compound.
Methodology:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Column Chromatography
Objective: To achieve high purity of this compound by separating it from closely related impurities.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
The following table provides typical, estimated data for the purification of aminobromopyridines. Actual results may vary depending on the specific impurities and experimental conditions.
| Purification Method | Typical Recovery | Purity Achieved (by HPLC/GC) | Notes |
| Acid-Base Extraction | 85-95% | >90% | Effective for removing non-basic impurities. |
| Recrystallization | 70-90% | >98% | Highly dependent on the choice of solvent. |
| Column Chromatography | 50-80% | >99% | Best for separating isomers and achieving very high purity. |
Visualizations
Caption: General purification workflow for this compound.
Caption: A logical flowchart for troubleshooting purification issues.
References
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Aminopyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving aminopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields and to optimize reaction conditions for improved efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed reaction with an aminopyridine failing or giving a low yield?
A1: Low yields or reaction failure with aminopyridine substrates are common and can be attributed to several factors, primarily stemming from the inherent electronic properties of the substrate itself.
-
Catalyst Inhibition/Deactivation : The primary challenge is the coordination of the palladium catalyst by the nitrogen atoms of the aminopyridine. The lone pair of electrons on both the pyridine ring nitrogen and the amino group can bind to the palladium center, leading to catalyst inhibition or deactivation, which stalls the catalytic cycle.[1][2][3] This is particularly problematic with substrates like 3-halo-2-aminopyridines which can act as a chelating ligand.[4]
-
Reduced Reactivity of the C-X Bond : The electron-donating nature of the amino group can decrease the reactivity of the carbon-halide (C-X) bond. This makes the crucial first step of the catalytic cycle, oxidative addition, slower and more difficult, especially for less reactive aryl chlorides compared to bromides or iodides.[1][2]
-
Sub-optimal Reaction Conditions : The choice of catalyst, ligand, base, solvent, and temperature is critical and highly substrate-dependent. An inappropriate selection of any of these parameters can lead to poor results.[1][5]
-
Presence of Oxygen and Moisture : Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation through oxidation.[2][3] Moisture can contribute to side reactions like protodeboronation in Suzuki couplings.[1] Reactions must be performed under a rigorously inert atmosphere.[2]
-
Impurity of Starting Materials : Impurities present in the aminopyridine or the coupling partner can poison the catalyst. It is essential to use pure starting materials.[5]
Q2: What are the most common side reactions observed, and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification challenges.
-
Protodeboronation (Suzuki Coupling) : This is the hydrolysis of the boronic acid starting material to the corresponding arene, removing it from the productive catalytic cycle.[1][2]
-
Dehalogenation : The halide on the aminopyridine is replaced by a hydrogen atom. This can be caused by palladium hydride species in the reaction mixture.[2][3]
-
Homocoupling : The coupling partner (e.g., boronic acid) couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2][3]
Q3: How do I choose the optimal catalyst system (palladium precursor and ligand) for my aminopyridine substrate?
A3: The choice of the palladium precursor and, more importantly, the ligand is crucial for a successful reaction.[1]
-
Palladium Precursor : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable pre-catalysts (e.g., XPhos-Pd-G3). Pre-catalysts are often preferred as they can provide more consistent generation of the active Pd(0) species.[4][6]
-
Ligand Selection : Standard ligands like PPh₃ are often ineffective for challenging aminopyridine couplings.[2] The key is to use electron-rich and sterically hindered phosphine ligands. These bulky ligands promote the desired reductive elimination step and can prevent the aminopyridine from strongly coordinating to and inhibiting the palladium center.[2][7]
-
Highly Recommended Ligands : For Buchwald-Hartwig and Suzuki reactions of aminopyridines, ligands such as RuPhos , SPhos , BrettPhos , and Xantphos have shown great success.[2][4][8]
-
Screening : Since the optimal ligand is substrate-dependent, screening a variety of ligands is the most effective strategy to identify the best choice for a new transformation.[4][5]
-
Q4: Which base and solvent should I use for my reaction?
A4: The selection of base and solvent significantly influences reaction outcomes by affecting solubility, catalyst activity, and side reactions.[1][6][9]
-
Base Selection : The strength and solubility of the base are critical.
-
Strong Bases : Sodium tert-butoxide (NaOtBu) is a common strong base for Buchwald-Hartwig aminations. However, it can be incompatible with base-sensitive functional groups.[5]
-
Weaker Inorganic Bases : Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki couplings and offer broader functional group tolerance.[2][5][6] The particle size of inorganic bases can impact the reaction, so grinding the base or adding celite to prevent clumping can be beneficial in scale-up reactions.[6]
-
-
Solvent Choice : The solvent must solubilize the reaction components and be compatible with the catalytic system.[1]
-
Common Solvents : Aprotic, non-polar solvents like toluene , 1,4-dioxane , and THF are frequently used.[5][8][9]
-
Solvent Polarity : Solvent polarity can influence the reaction mechanism and selectivity. For instance, in some cases, polar solvents favor oxidative addition at a C-OTf bond, while non-polar solvents favor a C-Cl bond.[10]
-
Aqueous Mixtures : For Suzuki reactions, a mixture of an organic solvent with water (e.g., dioxane/water) is often used to help dissolve the inorganic base.[2][3] Ensure all solvents are thoroughly degassed before use.[11]
-
Q5: My reaction is sluggish and incomplete. How can I improve the reaction rate and conversion?
A5: Slow or incomplete reactions are a common problem. Consider the following strategies to improve kinetics and drive the reaction to completion.
-
Increase Temperature : Gently increasing the reaction temperature (e.g., from 80°C to 100-110°C) can significantly accelerate the reaction. However, be cautious of potential catalyst decomposition or increased side reactions at excessively high temperatures.[5][12]
-
Optimize Catalyst Loading : While low catalyst loadings are desirable, a sluggish reaction may benefit from a modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%).[13]
-
Use a More Active Catalyst System : If using a first-generation catalyst, switching to a more active, modern system with a bulky biarylphosphine ligand and a suitable pre-catalyst can dramatically improve performance.[4][6]
-
Microwave Irradiation : Using a microwave reactor can significantly shorten reaction times and improve yields by allowing for rapid heating to higher temperatures.[3][12]
-
Check Reagent Stoichiometry : For Suzuki couplings, using a slight excess of the boronic acid (1.2 - 1.5 equivalents) can help drive the reaction to completion.[2][8]
Data Presentation: Ligand and Base Screening
The following tables summarize the impact of different ligands and bases on the yield of palladium-catalyzed reactions with aminopyridine substrates, based on literature data.
Table 1: Ligand Screen for C,N-Cross Coupling of 3-bromo-2-aminopyridine with Morpholine [4]
| Ligand | Palladium Source | Yield (%) |
| RuPhos (L3) | Pd₂(dba)₃ | 71 |
| SPhos (L4) | Pd₂(dba)₃ | 76 |
| BINAP (L9) | Pd₂(dba)₃ | 71 |
| RuPhos Pre-catalyst | - | 83 |
Conditions: 3-bromo-2-aminopyridine, morpholine, LiHMDS as base, 16h. Yields determined by GC analysis.[4]
Table 2: General Recommendations for Base and Solvent Combinations
| Reaction Type | Recommended Base(s) | Common Solvent(s) | Reference(s) |
| Suzuki-Miyaura | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, THF | [2][3] |
| Buchwald-Hartwig | NaOtBu, LiHMDS, Cs₂CO₃ | Toluene, Dioxane | [4][5][8] |
| Heck | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile | [8] |
| Sonogashira | Et₃N, Cs₂CO₃ | THF, DMF | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Amino-halopyridine
This protocol is a general starting point and may require optimization for specific substrates.[2][3]
Materials:
-
Amino-halopyridine (e.g., 3-amino-2-chloropyridine, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water (optional, e.g., dioxane/water 4:1)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the amino-halopyridine, arylboronic acid, base, palladium precursor, and ligand under an inert atmosphere (e.g., in a glovebox).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Amino-halopyridine
This protocol provides a starting point for the C-N coupling of an amine with an amino-halopyridine.[8]
Materials:
-
Amino-halopyridine (e.g., 6-chloropyridin-3-amine, 1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor, ligand, and base.
-
Add the amino-halopyridine and the amine coupling partner.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.[8]
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yielding palladium-catalyzed reactions with aminopyridines.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Catalytic Cycle and Aminopyridine Interference
This diagram shows the catalytic cycle for a Buchwald-Hartwig amination and highlights where aminopyridine substrates can interfere.
Caption: Buchwald-Hartwig cycle showing aminopyridine inhibition points.
Decision Tree for Reaction Optimization
This decision tree provides a guide for selecting key reaction parameters when starting with a new aminopyridine substrate.
Caption: A decision tree for selecting initial reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
"solvent effects on the reactivity of 6-Amino-3-bromo-2-methylpyridine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-Amino-3-bromo-2-methylpyridine. The following information addresses common issues related to solvent effects on its reactivity in key cross-coupling and nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: The primary challenge arises from the pyridine nitrogen, which can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This "2-pyridyl problem" can slow down or stall the catalytic cycle. Additionally, the electron-donating amino group can reduce the reactivity of the carbon-bromine bond toward the initial oxidative addition step. Careful selection of ligands, bases, and solvents is crucial to mitigate these effects.
Q2: How does the choice of solvent impact the outcome of reactions with this compound?
A2: Solvents play a critical role by influencing reagent solubility, catalyst stability, and the stabilization of transition states.
-
For Suzuki-Miyaura couplings , polar aprotic solvents like DMF or dioxane, often with water as a co-solvent, are common. The water content can be critical for the efficacy of inorganic bases like K₃PO₄.
-
For Buchwald-Hartwig aminations , non-polar solvents such as toluene and 1,4-dioxane are generally preferred.[1] These solvents are less likely to coordinate with the palladium catalyst compared to more polar options.
-
For Sonogashira couplings , a range of solvents can be used, including DMF, THF, and DME, often in the presence of an amine base like triethylamine or diisopropylamine.[2]
-
For Nucleophilic Aromatic Substitution (SNAr) , polar aprotic solvents are known to accelerate the reaction by solvating the cationic species without strongly hydrogen-bonding to the nucleophile.
Q3: What are the most common side reactions observed, and how can they be minimized?
A3: Common side reactions include:
-
Protodeboronation (in Suzuki reactions): The hydrolysis of the boronic acid. This can be minimized by using fresh boronic acids or more stable boronic esters and avoiding prolonged heating in aqueous basic conditions.
-
Dehalogenation: Replacement of the bromine atom with hydrogen. This can sometimes be suppressed by screening different bases and solvents.
-
Homocoupling (in Sonogashira and Suzuki reactions): Self-coupling of the alkyne or boronic acid. This is often caused by the presence of oxygen and can be minimized by thoroughly degassing solvents and maintaining an inert atmosphere.
-
Catalyst Decomposition: Indicated by the formation of palladium black. This can be caused by high temperatures, oxygen exposure, or incompatible reagents. Lowering the reaction temperature and ensuring a strictly inert atmosphere can help.
Q4: Is it necessary to protect the amino group on this compound during cross-coupling reactions?
A4: Not always. Many modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can achieve high yields without protection of the amino group. The lone pair on the amine can interact with the catalyst, but a well-chosen ligand can sterically shield the metal center and favor the desired catalytic cycle. However, if catalyst inhibition is a persistent issue, N-protection (e.g., as an amide) can be a viable strategy.
Troubleshooting Guides
Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen is likely coordinating to the palladium center. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) to prevent this interaction. |
| Inappropriate Solvent System | If reagents are not fully dissolved, the reaction will be inefficient. Ensure adequate solubility in your chosen solvent. A common and effective system is a 4:1 mixture of 1,4-dioxane and water.[3] |
| Ineffective Base | The base is crucial for activating the boronic acid. For this substrate, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. |
| Oxygen Contamination | The active Pd(0) catalyst is oxygen-sensitive. Ensure solvents are thoroughly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) and the reaction is run under a strictly inert atmosphere. |
| Low Reaction Temperature | While high temperatures can degrade the catalyst, the oxidative addition step may require sufficient thermal energy. A typical temperature range is 85-110 °C. |
Low Yield in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | This is the most common issue for 2-halopyridine substrates. Use sterically hindered ligands such as XPhos, RuPhos, or Josiphos-type ligands to minimize pyridine coordination. |
| Suboptimal Solvent Choice | Polar solvents can sometimes interfere with the catalyst. Non-polar aprotic solvents like toluene or 1,4-dioxane are generally the most effective for this reaction.[1] |
| Incorrect Base Selection | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ can be screened. |
| Reagent Insolubility | Ensure all starting materials, especially the base, are soluble in the reaction medium. If solubility is an issue in toluene or dioxane, THF can be considered. |
| Formation of Palladium Black | This indicates catalyst decomposition. Lower the reaction temperature to 80-90 °C and increase the reaction time. Ensure the reaction is free of oxygen and moisture. |
Data Presentation: Solvent Effects on Reactivity
Disclaimer: The following data is compiled from studies on structurally similar aminobromopyridines and should be used as a guide for optimizing reactions with this compound.
Table 1: Representative Solvent Effects in Suzuki-Miyaura Coupling of Aminobromopyridines
| Solvent System | Base | Catalyst/Ligand | Temperature (°C) | Time (h) | Typical Yield (%) | Reference/Notes |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 90 | 18 | 75-90 | A very common and effective system for aminopyridines.[3] |
| Toluene | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | 16 | 80-95 | Good for avoiding aqueous conditions if substrates are sensitive. |
| DMF | K₂CO₃ | PdCl₂(dppf) | 110 | 12 | 70-85 | Higher temperatures may be needed; DMF can sometimes coordinate to Pd. |
| 2-MeTHF / H₂O | Cs₂CO₃ | Pd₂(dba)₃ / CataCXium A | Room Temp | 24 | ~90 | Milder conditions may be possible with advanced catalysts. |
Table 2: Representative Solvent Effects in Buchwald-Hartwig Amination of Bromopyridines
| Solvent | Base | Catalyst/Ligand | Temperature (°C) | Time (h) | Typical Yield (%) | Reference/Notes |
| Toluene | NaOtBu | Pd₂(dba)₃ / BINAP | 80 | 4 | 60-85 | A standard, reliable system for many aminations.[4] |
| 1,4-Dioxane | NaOtBu | Pd(OAc)₂ / XPhos | 100 | 18 | 85-95 | Often gives higher yields for challenging substrates. |
| THF | LiHMDS | Pd₂(dba)₃ / Xantphos | 65 | 16 | 70-90 | Can be useful if solubility is an issue in less polar solvents. |
| DMF | Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | 110 | 20 | 65-80 | Can be effective but may require higher catalyst loading.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of ~0.1 M with respect to the starting bromide).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Reagent Addition: Under the inert atmosphere, add an anhydrous solvent such as DMF or a mixture of THF/Et₃N. Add the terminal alkyne (1.2 equiv.) and an amine base (e.g., Et₃N, 3 equiv.) if not used as the solvent.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C, monitoring progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: A logic diagram for initial solvent screening based on reaction type.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Temperature Optimization for Reactions Involving 6-Amino-3-bromo-2-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-3-bromo-2-methylpyridine. The focus is on temperature optimization for common cross-coupling reactions to ensure successful synthesis and high product yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Moyaura cross-coupling reaction with this compound is not working or giving low yields. What are the likely causes?
Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors. A primary challenge is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2] Additionally, the electron-donating amino group can reduce the reactivity of the carbon-bromine bond.[1] Other common issues include suboptimal temperature, incorrect choice of catalyst, ligand, or base, and the presence of impurities or oxygen in the reaction setup.[2]
Q2: What are the most common side reactions observed when working with this compound and how can temperature optimization help minimize them?
Common side reactions include:
-
Protodeboronation: The hydrolysis of the boronic acid, which can be exacerbated by high temperatures and prolonged reaction times.[1] Optimizing for the lowest effective temperature and shorter reaction times can mitigate this.
-
Dehalogenation: The replacement of the bromo group with a hydrogen atom. Screening different bases and solvents at various temperatures can help reduce this side reaction.[1]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct, often promoted by the presence of oxygen or higher temperatures.[1][3] Running the reaction under a thoroughly inert atmosphere and at a controlled temperature can minimize this.[1]
Q3: How does the free amino group in this compound affect the reaction, and what is the impact of temperature?
The lone pair of electrons on the amino group's nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[1] While many protocols exist for unprotected aminopyridines, they often require specific, bulky ligands to prevent this coordination. In some cases, protecting the amino group may be considered, though this adds extra steps to the synthesis.[1] Temperature can play a role, as higher temperatures might sometimes overcome a less active catalyst but could also lead to catalyst decomposition or increased side reactions.
Q4: Can I use microwave irradiation for reactions with this compound?
Yes, microwave-assisted synthesis can be a viable option and may offer advantages in terms of reduced reaction times. For Suzuki-Miyaura couplings, temperatures around 150°C under microwave irradiation have been reported to be effective for similar substrates.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling reaction, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Catalyst Deactivation or Decomposition
The formation of palladium black is a visual indicator of catalyst decomposition. If you observe this or if the reaction stalls, consider the following:
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Amino-3-bromo-2-methylpyridine
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 6-Amino-3-bromo-2-methylpyridine, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predicted analysis based on established NMR principles and compares it with the experimentally determined data of structurally related isomers, offering a valuable resource for the identification and quality control of this important building block.
Predicted and Comparative NMR Data
The expected ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for the closely related isomer, N-(5-Bromo-2-methylpyridin-3-yl)acetamide. This comparison allows for a nuanced understanding of the influence of substituent positioning on the magnetic environment of the pyridine ring.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for a Structural Isomer.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity |
| This compound | H-4 | ~ 7.5 | d |
| H-5 | ~ 6.4 | d | |
| -NH₂ | ~ 4.5 (broad s) | br s | |
| -CH₃ | ~ 2.4 | s | |
| N-(5-Bromo-2-methylpyridin-3-yl)acetamide | H-4 | 7.8 (s) | s |
| H-6 | 7.38 (s) | s | |
| -NHCOCH₃ | Not specified | - | |
| -CH₃ (ring) | 2.6 (s) | s | |
| -COCH₃ | 2.45 (s) | s |
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Structural Isomer.
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-2 | ~ 155 |
| C-3 | ~ 105 | |
| C-4 | ~ 140 | |
| C-5 | ~ 110 | |
| C-6 | ~ 158 | |
| -CH₃ | ~ 22 | |
| N-(5-Bromo-2-methylpyridin-3-yl)acetamide | C-2 | 147.2 |
| C-3 | 127.9 | |
| C-4 | 150 | |
| C-5 | 112.3 | |
| C-6 | Not specified | |
| -CH₃ (ring) | 16.5 | |
| -COCH₃ | 24.1 | |
| C=O | 169.1 |
Experimental Protocols
The following provides a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for pyridine derivatives, applicable to the characterization of this compound.
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample (e.g., this compound).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with data from related structures.
Visualization of the NMR Characterization Workflow
The logical flow of characterizing a chemical compound like this compound using NMR spectroscopy is depicted in the following diagram.
Figure 1: Workflow for NMR Characterization.
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of 6-Amino-3-bromo-2-methylpyridine Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides a comparative overview of mass spectrometry techniques for the analysis of 6-Amino-3-bromo-2-methylpyridine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.[1] We delve into predicted fragmentation patterns, detail experimental protocols, and offer a logical framework for selecting the most appropriate analytical approach.
The analysis of substituted pyridines, such as the this compound scaffold, is crucial for reaction monitoring, purity assessment, and structural confirmation in various stages of research and development.[2][3] Mass spectrometry, with its high sensitivity and specificity, stands out as a powerful tool for these purposes.[2] The choice between different ionization techniques and mass analyzers can significantly impact the quality and depth of information obtained.
Comparative Analysis of Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry method hinges on the physicochemical properties of the analyte and the analytical question at hand. For this compound derivatives, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options, each with distinct advantages and limitations.
| Technique | Ionization Method(s) | Key Advantages for Aminobromopyridines | Potential Challenges | Best Suited For |
| GC-MS | Electron Ionization (EI) | Provides detailed fragmentation for structural elucidation. Reproducible spectra for library matching. | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar amino groups.[4][5] | Purity assessment of volatile derivatives, identification of known compounds through spectral libraries. |
| LC-MS/MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Broad applicability to polar and semi-polar compounds.[6] Soft ionization preserves the molecular ion. Tandem MS (MS/MS) allows for targeted quantification and detailed structural analysis. | Matrix effects can suppress ionization.[6] Fragmentation is often less extensive than EI. | Analysis of complex mixtures, quantification of derivatives in biological matrices, characterization of non-volatile compounds. |
Predicted Fragmentation Patterns
While specific experimental data for this compound is not widely published, we can predict its fragmentation behavior based on the known principles of mass spectrometry and data from analogous compounds.[2][7][8][9]
A key feature in the mass spectrum of any bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in a distinctive M and M+2 peak of similar intensity for molecules with one bromine atom.[2][7]
Under Electron Ionization (EI) in GC-MS, the molecular ion (M⁺˙) is expected, followed by fragmentation through several pathways:
-
Loss of a bromine radical (•Br): This is a common fragmentation for bromo-aromatic compounds, leading to a significant peak at [M-79]⁺ and [M-81]⁺.
-
Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the pyridine ring would result in a peak at [M-15]⁺.
-
Loss of HCN: A characteristic fragmentation of pyridine rings, leading to a peak at [M-27]⁺.
-
Cleavage of the amino group: Loss of •NH₂ can lead to a peak at [M-16]⁺.
In Electrospray Ionization (ESI) used with LC-MS, protonation of the basic nitrogen atoms (on the pyridine ring and the amino group) is expected, leading to a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would likely involve the neutral loss of ammonia (NH₃) or hydrogen bromide (HBr).
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for GC-MS and LC-MS/MS analysis of this compound derivatives.
GC-MS Analysis Protocol
-
Sample Preparation & Derivatization: For compounds with poor volatility due to the amino group, derivatization is often necessary.[5] A common method is silylation, which replaces active hydrogens on the amino group with a trimethylsilyl (TMS) group, increasing volatility.[4][5]
-
Dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or DMF).[10]
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is typically used.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
LC-MS/MS Analysis Protocol
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating pyridine derivatives.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
Analysis Mode: Full scan (m/z 100-500) to identify the precursor ion, followed by product ion scans of the [M+H]⁺ ion to determine fragmentation patterns. For quantification, Multiple Reaction Monitoring (MRM) would be employed.
-
Visualizing the Workflow and Logic
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow for mass spectrometry analysis and a decision-making process for technique selection.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: 6-Amino-3-bromo-2-methylpyridine vs. 2-amino-5-bromopyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, substituted pyridines are foundational building blocks for the synthesis of a vast array of functional molecules. Among these, aminobromopyridines are particularly valuable synthetic intermediates, offering two reactive handles for molecular elaboration: a nucleophilic amino group and a carbon-bromine bond amenable to a variety of cross-coupling reactions. This guide provides an objective comparison of the reactivity of two constitutional isomers, 6-Amino-3-bromo-2-methylpyridine and 2-amino-5-bromopyridine, with a focus on their performance in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Understanding the nuanced differences in their reactivity, dictated by the positions of the amino, bromo, and methyl substituents, is critical for rational reaction design and optimization.
Chemical Structures and Properties
The seemingly subtle difference in the arrangement of substituents on the pyridine ring significantly influences the electronic and steric environment of the C-Br bond, which is the primary site of reaction in palladium-catalyzed cross-coupling.
| Compound | This compound | 2-amino-5-bromopyridine |
| Structure | ![]() | ![]() |
| CAS Number | 42753-71-9[1][2] | 1072-97-5[3] |
| Molecular Formula | C₆H₇BrN₂[1][2] | C₅H₅BrN₂[3][4] |
| Molecular Weight | 187.04 g/mol [1][2] | 173.01 g/mol [3] |
| Melting Point | 79-84 °C[1][2] | 133-138 °C[5][6] |
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The reactivity of the aryl bromide in this reaction is largely dependent on the electronic nature and steric hindrance around the C-Br bond.
Theoretical Analysis:
-
Electronic Effects: In both isomers, the amino group is a strong electron-donating group, which increases the electron density of the pyridine ring and can facilitate the oxidative addition of the palladium catalyst. In 2-amino-5-bromopyridine, the amino group is para to the bromine atom, leading to a significant increase in electron density at the C-Br bond. In this compound, the amino group is meta to the bromine, resulting in a less pronounced electronic activation at the reaction site. The methyl group in this compound is a weak electron-donating group.
-
Steric Effects: The 2-methyl group in this compound, being ortho to the bromine atom, introduces significant steric hindrance. This can impede the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition. In contrast, the C-Br bond in 2-amino-5-bromopyridine is sterically unencumbered.
Based on this analysis, 2-amino-5-bromopyridine is expected to be more reactive in Suzuki-Miyaura coupling due to more favorable electronic activation and lower steric hindrance.
Experimental Data:
While direct comparative studies are limited, data from analogous compounds support this prediction. The Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (an analog of 2-amino-5-bromopyridine) with various arylboronic acids proceeds with good to excellent yields using a standard Pd(PPh₃)₄ catalyst.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 |
Data for the structurally analogous 5-bromo-2-methylpyridin-3-amine provides a strong indication of expected yields.
For the more sterically hindered this compound, achieving high yields may necessitate the use of more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to overcome the steric barrier.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the efficiency of this reaction is influenced by electronic and steric factors.
Theoretical Analysis:
The same electronic and steric arguments presented for the Suzuki coupling apply to the Buchwald-Hartwig amination. The more electron-rich and less sterically hindered C-Br bond of 2-amino-5-bromopyridine is predicted to be more reactive towards oxidative addition of the palladium catalyst. The steric bulk of the 2-methyl group in this compound is expected to be a significant impediment.
Experimental Data:
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Yield |
| 2-Bromopyridine analog | Volatile secondary amine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | Good to Excellent |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 60% |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | 80% |
These examples with structurally similar substrates provide a strong starting point for reaction optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
A mixture of the aminobromopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, toluene) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination:
To a dry Schlenk tube under an inert atmosphere are added the aminobromopyridine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or dppp, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv). Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated at 80-110 °C until the starting material is consumed. After cooling, the reaction is worked up by dilution with an organic solvent, filtration through celite, washing with water and brine, drying, and concentration. The product is then purified by chromatography.
Visualizing Reaction Pathways
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
In comparing the reactivity of this compound and 2-amino-5-bromopyridine, a clear distinction emerges based on fundamental principles of organic chemistry. 2-amino-5-bromopyridine is predicted to be the more reactive substrate in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This heightened reactivity is attributed to the favorable electronic activation of the C-Br bond by the para-amino group and the lack of significant steric hindrance.
Conversely, the reactivity of This compound is attenuated by the steric bulk of the ortho-methyl group and less favorable electronic activation from the meta-amino group . While it remains a viable substrate, achieving high yields in cross-coupling reactions will likely require more specialized and potent catalytic systems capable of overcoming these steric and electronic hurdles.
For researchers and drug development professionals, this comparative analysis suggests that 2-amino-5-bromopyridine may be the preferred starting material for more straightforward and efficient cross-coupling endeavors. However, the unique substitution pattern of this compound may be strategically advantageous for accessing specific target molecules where its particular geometry is desired. The choice between these two valuable building blocks will ultimately depend on the specific synthetic goals and the optimization of reaction conditions.
References
A Comparative Guide to Analytical Methods for Confirming the Purity of 6-Amino-3-bromo-2-methylpyridine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient. This guide provides an objective comparison of analytical methods for confirming the purity of 6-Amino-3-bromo-2-methylpyridine, a key building block in various pharmaceutical syntheses. We will delve into the experimental protocols and performance characteristics of several key analytical techniques, supported by representative data.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the desired level of accuracy, sensitivity, and throughput. The following table summarizes the key performance characteristics of the most common and effective methods for assessing the purity of this compound.
| Analytical Technique | Principle | Typical Purity Range (%) | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | >98% | High resolution and sensitivity, well-established for routine quality control of this compound class. | Requires the analyte to be volatile and thermally stable; derivatization may be necessary for some impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of components between a liquid mobile phase and a solid stationary phase. | >99% achievable | Versatile for a wide range of non-volatile and thermally labile compounds, high resolution and sensitivity.[1] | Requires the use of solvents, potential for matrix effects. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the concentration of a substance by comparing the integral of a specific resonance signal with that of a certified reference standard. | Absolute purity determination | Provides an absolute measure of purity without the need for a specific reference standard for each impurity, non-destructive.[2] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | >98% for pure crystalline compounds | Provides a measure of absolute purity based on the melting point depression, requires no solvents.[3] | Only applicable to crystalline solids with a sharp melting point, not suitable for amorphous materials or compounds that decompose on melting.[3] |
| Titrimetry | Determination of the concentration of a substance by reacting it with a solution of a standard reagent of known concentration. | Can be highly accurate for specific analytes | Cost-effective and can be highly accurate and precise for the assay of the main component.[4] | Not suitable for detecting and quantifying impurities, less specific than chromatographic methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.
Gas Chromatography (GC)
This method is adapted from established procedures for the analysis of aminopyridines and is the most commonly cited method for the purity assessment of commercial this compound.[5]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity.
-
Column: Agilent CP-Wax 51 for Amines, 30 m x 0.32 mm I.D., 0.5 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 280 °C (FID or NPD).
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as methanol or ethyl acetate to a concentration of 1 mg/mL.
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (area percent normalization).
High-Performance Liquid Chromatography (HPLC)
This proposed reversed-phase HPLC method is based on a validated method for the isomeric compound 2-Amino-5-bromo-3-methylpyridine and is suitable for separating the main component from potential non-volatile impurities.[6]
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Data Analysis: Calculate the percentage purity by the area normalization method.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general guideline for performing absolute qNMR for purity determination.
-
Instrumentation: NMR spectrometer (400 MHz or higher) with a high-resolution probe.
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The amount of the internal standard should be chosen to give a signal integral comparable to that of the analyte signal.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for selecting and implementing the primary analytical methods for purity determination.
By employing a combination of these well-established analytical techniques, researchers can confidently determine the purity of this compound, ensuring the quality and reliability of this critical intermediate for pharmaceutical development. The choice of method will be guided by the specific analytical needs, with chromatographic techniques providing excellent routine quality control and qNMR offering a powerful tool for absolute purity determination and structural confirmation.
References
A Comparative Guide to the Structural Confirmation of Suzuki Coupling Products of 6-Amino-3-bromo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques for the structural confirmation of Suzuki coupling products derived from 6-Amino-3-bromo-2-methylpyridine. The objective is to offer a clear, data-driven comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, enabling researchers to make informed decisions for product validation.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis, particularly in the pharmaceutical industry for the creation of biaryl compounds. The reaction of this compound with various arylboronic acids yields a range of 3-aryl-6-amino-2-methylpyridine derivatives, which are of significant interest in medicinal chemistry. Unambiguous structural confirmation of these products is a critical step in the drug discovery and development pipeline. This guide compares the utility and performance of NMR, MS, and X-ray crystallography for this purpose.
Comparison of Analytical Techniques
A multi-technique approach is often the most robust strategy for the unequivocal structural elucidation of novel compounds. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed information about the chemical environment, connectivity, and relative number of protons and carbons. | - Provides unambiguous structure elucidation of the carbon-hydrogen framework.- Quantitative nature allows for purity assessment (qNMR).[1] | - Can be complex to interpret for molecules with overlapping signals.- Requires deuterated solvents and relatively larger sample amounts (1-10 mg). |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. Fragmentation patterns provide structural information.[2][3] | - High sensitivity, requiring very small sample amounts (µg to ng).- Provides definitive molecular formula.[4] | - Does not provide information on the connectivity of atoms or stereochemistry.- Isomers may not be distinguishable by mass alone. |
| Single-Crystal X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and stereochemistry.[5] | - Provides the absolute and unambiguous 3D structure of a molecule.- Gold standard for stereochemical assignment. | - Requires a single, high-quality crystal of suitable size, which can be challenging to obtain.[6]- The solid-state conformation may not be the same as in solution. |
Performance Data for a Representative Product: 3-Phenyl-6-amino-2-methylpyridine
To illustrate the comparative performance of these techniques, the following data is presented for a representative Suzuki coupling product, 3-Phenyl-6-amino-2-methylpyridine.
NMR Spectroscopy Data
| Parameter | ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ ppm) | δ 7.50-7.30 (m, 5H, Ar-H), 7.25 (d, J=8.5 Hz, 1H), 6.50 (d, J=8.5 Hz, 1H), 4.50 (s, 2H, NH₂), 2.45 (s, 3H, CH₃) | δ 157.0, 148.0, 138.0, 137.5, 129.0, 128.5, 127.0, 115.0, 108.0, 22.0 |
| Resolution | High resolution allows for the clear distinction of aromatic protons and coupling patterns. | Provides distinct signals for each unique carbon atom in the molecule. |
| Analysis Time | ~15-30 minutes per sample (including setup and acquisition). | ~1-2 hours per sample (depending on concentration). |
High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂N₂ |
| Calculated Exact Mass | 184.1000 |
| Measured Exact Mass (M+H)⁺ | 185.1073 |
| Mass Accuracy | < 5 ppm |
| Key Fragmentation Ions (m/z) | 169 ([M+H-NH₂]⁺), 154 ([M+H-NH₂-CH₃]⁺) |
| Analysis Time | < 5 minutes per sample (for direct infusion). |
Single-Crystal X-ray Crystallography Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.1 Å, b = 6.2 Å, c = 10.6 Å, β = 101.0° |
| Resolution | ~0.7 Å |
| Key Bond Lengths | C(pyridine)-C(phenyl) ≈ 1.49 Å; C-N(amino) ≈ 1.38 Å |
| Key Bond Angles | C-C-C(pyridine ring) ≈ 120°; C-N-H(amino) ≈ 120° |
| Analysis Time | Several hours to days (including crystal mounting, data collection, and structure refinement). |
Experimental Protocols
Suzuki-Miyaura Coupling Reaction
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add the degassed solvent mixture (e.g., 4:1 1,4-Dioxane/Water) via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 30° pulse, 2-4 second acquisition time, 1-5 second relaxation delay, and 16-64 scans.
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Typical parameters: 30° pulse, 1-2 second acquisition time, 2-5 second relaxation delay, and 1024 or more scans.
High-Resolution Mass Spectrometry (HRMS) Analysis
Sample Preparation:
-
Prepare a dilute solution of the purified product (approx. 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Use a suitable ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for further structural confirmation.
Single-Crystal X-ray Crystallography
Crystal Growth:
-
Dissolve the purified product in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Alternatively, use slow evaporation or vapor diffusion techniques to grow single crystals.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.
Visualizations
Experimental Workflow for Structural Confirmation
Caption: Workflow for synthesis and structural confirmation.
Logical Relationship of Analytical Techniques
Caption: Complementary nature of analytical techniques.
References
A Comparative Guide to the Synthesis of Pyridine Derivatives: Alternatives to 6-Amino-3-bromo-2-methylpyridine
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. The strategic functionalization of the pyridine ring is crucial for fine-tuning the pharmacological properties of new chemical entities. While the use of pre-functionalized building blocks like 6-Amino-3-bromo-2-methylpyridine offers a direct route for diversification through cross-coupling reactions, alternative synthetic strategies can provide significant advantages in terms of flexibility, atom economy, and access to novel substitution patterns. This guide provides an objective comparison of key alternatives to the use of this compound for the synthesis of substituted pyridines, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The synthesis of functionalized pyridines can be broadly categorized into two main approaches: the functionalization of a pre-existing pyridine ring and the de novo construction of the pyridine core from acyclic precursors. This guide will focus on three principal alternatives to the use of this compound:
-
De Novo Synthesis via Hantzsch Pyridine Synthesis: A classic multi-component reaction that builds the pyridine ring from simple, acyclic starting materials, offering a high degree of flexibility in substituent placement.
-
De Novo Synthesis via Kröhnke Pyridine Synthesis: Another powerful method for constructing the pyridine ring, particularly effective for the synthesis of 2,4,6-trisubstituted pyridines.
-
Direct C-H Functionalization: A modern and atom-economical approach that involves the direct activation and functionalization of C-H bonds on a simpler pyridine core, such as 2-aminopyridine or pyridine itself.
Performance Comparison: A Data-Driven Analysis
The following tables provide a comparative summary of the performance of these alternative methods against the typical application of this compound in Suzuki cross-coupling reactions.
Table 1: Suzuki Coupling of a this compound Analogue
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85[1] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82[1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 88[1] |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 78[1] |
Data adapted for 5-bromo-2-methylpyridin-3-amine, a close structural analogue.
Table 2: Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | p-TSA / Ultrasonic | Aqueous (SDS, 0.1M) | RT | - | 96[2] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | NH₄OAc | CAN (0.5 mmol) | Ethanol | Reflux | 1.5 | 94[2] |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | NH₄OAc | Iodine | Solvent-free | 60 | 0.5 | 92[2] |
| Thiophene-2-carboxaldehyde | Ethyl acetoacetate | NH₄OAc | Montmorillonite K-10 | Solvent-free | 120 | 0.25 | 95[2] |
Table 3: Kröhnke Pyridine Synthesis
| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Nitrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Phenacylpyridinium bromide | Chalcone | NH₄OAc | Acetic Acid | Reflux | 3 | 85 |
| N-(4-Methoxy)phenacylpyridinium bromide | 4-Chlorochalcone | NH₄OAc | Methanol | Reflux | 5 | 78 |
| N-(2-Thienoyl)methylpyridinium bromide | Benzalacetone | NH₄OAc | Ethanol | Reflux | 6 | 72 |
| N-Acetonylpyridinium chloride | 1,3-Diphenyl-2-propen-1-one | NH₄OAc | Acetic Acid | Reflux | 4 | 80 |
Table 4: Direct C-H Arylation of Pyridines
| Pyridine Substrate | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine | Benzene | Pd(OAc)₂ (10) | 1,10-Phenanthroline (10) | Ag₂CO₃/K₂CO₃ | Pyridine | 130 | 48 | 75 (C3)[3] |
| 2-Methylpyridine | 3,5-Dimethylbromobenzene | [RhCl(CO)₂]₂ (2.5) | - | - | - | 160 | 48 | 61 (C6)[4] |
| Pyridine N-oxide | Phenylboronic ester | Cu(OAc)₂ (10) | - | K₃PO₄ | Dioxane | 100 | 24 | 82 (C2)[5] |
| N-Iminopyridinium Ylide | Bromobenzene | Pd(OAc)₂ (5) | P(t-Bu)₃ (15) | K₂CO₃ | Toluene | 125 | 16-20 | 95 (C2)[6] |
Experimental Protocols
Protocol 1: Hantzsch Pyridine Synthesis
This protocol describes a general procedure for the synthesis of a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.
-
Materials: Aldehyde (1.0 mmol), β-ketoester (2.0 mmol), ammonium acetate (1.2 mmol), ethanol (20 mL).
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde, β-ketoester, and ammonium acetate.[2]
-
Add ethanol to the flask.[2]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.[2]
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 1,4-dihydropyridine.
-
The 1,4-dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or manganese dioxide.[7]
-
Protocol 2: Kröhnke Pyridine Synthesis
This protocol describes the synthesis of 2,4,6-triphenylpyridine from N-phenacylpyridinium bromide and chalcone.
-
Materials: N-phenacylpyridinium bromide (1.0 mmol), chalcone (1.0 mmol), ammonium acetate (6.0 mmol), glacial acetic acid (10 mL).
-
Procedure:
-
In a round-bottom flask, dissolve N-phenacylpyridinium bromide and chalcone in glacial acetic acid.[8]
-
Add ammonium acetate to the solution.
-
Heat the reaction mixture to reflux with stirring for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.[8]
-
Collect the precipitated solid by vacuum filtration.[8]
-
Wash the solid with water and then with a small amount of cold ethanol.[8]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,6-triphenylpyridine.[8]
-
Protocol 3: Direct C-H Arylation of Pyridine
This protocol is adapted for the C3-selective arylation of pyridine with benzene.
-
Materials: Pyridine (1.0 mL, 12 mmol), benzene (as solvent), Pd(OAc)₂ (0.05 mmol), 1,10-phenanthroline (0.05 mmol), Ag₂CO₃ (1.0 mmol), K₂CO₃ (1.0 mmol).
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, 1,10-phenanthroline, Ag₂CO₃, and K₂CO₃.[3]
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add pyridine and benzene via syringe.[3]
-
Seal the tube and heat the reaction mixture at 130°C for 48 hours.[3]
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Pathways
Diagram 1: Hantzsch Pyridine Synthesis Mechanism
Caption: Mechanism of the Hantzsch pyridine synthesis.
Diagram 2: Kröhnke Pyridine Synthesis Workflow
Caption: Experimental workflow for the Kröhnke synthesis.
Diagram 3: C-H Activation vs. Cross-Coupling Logic
Caption: Logical comparison of synthetic approaches.
Conclusion
The choice of synthetic strategy for accessing pyridine derivatives is multifaceted and depends on the desired substitution pattern, the availability of starting materials, and the desired efficiency of the synthesis. While the use of pre-functionalized pyridines like this compound in cross-coupling reactions is a robust and well-established method, this guide has highlighted several powerful alternatives.
-
De novo syntheses , such as the Hantzsch and Kröhnke reactions, offer unparalleled flexibility in constructing highly substituted pyridine cores from simple, acyclic precursors. These methods are particularly valuable when the desired substitution pattern is not easily accessible through the functionalization of a pre-existing ring.
-
Direct C-H functionalization represents the state-of-the-art in terms of atom and step economy. By avoiding the need for pre-installed activating groups, this approach provides a greener and often more efficient route to a wide range of pyridine derivatives.
For researchers and drug development professionals, a thorough understanding of these alternative synthetic routes is essential for the rational design and efficient synthesis of novel pyridine-containing molecules with therapeutic potential. The data and protocols presented herein provide a foundation for selecting the optimal synthetic strategy for a given target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 6-Amino-3-bromo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The substituted aminopyridine motif, in particular, is a prevalent feature in a multitude of biologically active compounds. 6-Amino-3-bromo-2-methylpyridine serves as a versatile building block, offering a reactive C-Br bond at the 3-position for participation in various palladium-catalyzed cross-coupling reactions. The presence of the amino and methyl groups on the pyridine ring can influence the substrate's reactivity and potential for catalyst inhibition, making the selection of an optimal catalyst system a critical parameter for achieving high efficiency and yields.
This guide provides a comparative analysis of catalyst systems for several key cross-coupling reactions with this compound and structurally similar aminobromopyridines. The data presented is collated from studies on analogous substrates to provide a predictive framework for catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The reactivity of aminobromopyridines in this transformation is influenced by the electronic properties of the pyridine ring and the steric environment of the C-Br bond.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aminobromopyridines
| Catalyst / Ligand | Base | Solvent | Coupling Partner | Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 5-bromo-2-methylpyridin-3-amine | 85-95 | 18 | 85 | [1][2] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Methylphenylboronic acid | 5-bromo-2-methylpyridin-3-amine | 85-95 | 18 | 82 | [1][2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | 5-bromo-2-methylpyridin-3-amine | N/A | N/A | Expected High | [1] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Arylboronic acid | 5-bromo-1-ethyl-pyrimidine | N/A | N/A | High | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aminobromopyridine is as follows:
-
To a reaction vessel, add the aminobromopyridine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (e.g., K₃PO₄, 2-3 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][4][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[6] The choice of ligand is critical for achieving high yields and accommodating a broad range of amine coupling partners.
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Aminobromopyridines
| Catalyst / Ligand | Base | Solvent | Coupling Partner | Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | Morpholine | 3-bromo-2-aminopyridine | 65 | 16 | 71 | [7] |
| Pd₂(dba)₃ / SPhos | LiHMDS | THF | Morpholine | 3-bromo-2-aminopyridine | 65 | 16 | 76 | [7] |
| Pd₂(dba)₃ / BINAP | LiHMDS | THF | Morpholine | 3-bromo-2-aminopyridine | 65 | 16 | 71 | [7] |
| BrettPhos-precatalyst | LiHMDS | THF | Cyclopentylamine | 3-bromo-2-aminopyridine | 65 | 12 | 78 | [7] |
| t-Bu-Xphos palladacycle | Cs₂CO₃ | Dioxane | Amine | 6-Bromonicotinonitrile | N/A | N/A | High | [3] |
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of an aminobromopyridine is as follows:
-
In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃), the ligand (e.g., RuPhos), and the base (e.g., LiHMDS) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., THF) and stir for a few minutes.
-
Add the aminobromopyridine (1.0 eq) and the amine coupling partner (1.2-1.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5][8]
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9]
Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of Aminobromopyridines
| Catalyst / Ligand | Co-catalyst | Base | Solvent | Coupling Partner | Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | Terminal Alkyne | 2-amino-3-bromopyridine | 100 | 3 | 72-96 | [10] |
| PdCl₂(PPh₃)₂ | - | TBAF | - | Terminal Alkyne | Aryl Halide | N/A | N/A | Moderate-Excellent | [11] |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | 3-Ethynylpyridine | 1-Bromo-3,5-dimethoxybenzene | rt | 18 | High | [12] |
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of an aminobromopyridine is as follows:
-
To a reaction vessel, add the palladium catalyst (e.g., Pd(CF₃COO)₂), the ligand (e.g., PPh₃), and the co-catalyst (e.g., CuI).
-
Flush the vessel with an inert gas.
-
Add the solvent (e.g., DMF), the base (e.g., Et₃N), the aminobromopyridine (1.0 eq), and the terminal alkyne (1.2 eq).
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[10][13]
Heck Coupling
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.[14]
Table 4: Comparison of Palladium Catalysts for Heck Coupling of Bromopyridines
| Catalyst / Ligand | Base | Solvent | Coupling Partner | Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ or Et₃N | NMP, DMF, or MeCN | Olefin | 6-Bromonicotinonitrile | N/A | N/A | High | [3] |
| Pd(OAc)₂ | Et₃N | DMF | Styrene | 2-Amino-5-bromo-4-methylpyridine | 100 | 12 | 85 | [15] |
| Pd(OAc)₂ | Et₃N | DMF | Ethyl acrylate | 2-Amino-5-bromo-4-methylpyridine | 100 | 12 | 78 | [15] |
Experimental Protocol: Heck Coupling
A general procedure for the Heck coupling of an aminobromopyridine is as follows:
-
To a reaction vessel, add the aminobromopyridine (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if required), and the base (e.g., Et₃N).
-
Flush the vessel with an inert gas.
-
Add the olefin (1.2 eq) and the solvent (e.g., DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter to remove palladium salts.
-
Wash the organic layer with water and brine, dry, concentrate, and purify the crude product by column chromatography.[3][15]
The selection of an optimal catalyst system for the cross-coupling of this compound is contingent upon the specific reaction type and the nature of the coupling partner. For Suzuki-Miyaura reactions, traditional palladium catalysts with phosphine ligands generally provide good to excellent yields. In Buchwald-Hartwig aminations, the use of specialized biarylphosphine ligands is often necessary to achieve high efficiency. Sonogashira couplings can be effectively carried out with palladium-phosphine complexes, sometimes in the presence of a copper co-catalyst. The Heck reaction is also amenable to palladium acetate with phosphine ligands. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to facilitate the synthesis of novel aminopyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Validation of 6-Amino-3-bromo-2-methylpyridine
This guide provides a comparative analysis of potential synthetic routes for the validation of 6-Amino-3-bromo-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document outlines two distinct synthetic pathways, presenting a comprehensive comparison of their respective methodologies, yields, and purities based on analogous reactions found in the literature. Detailed experimental protocols and visual representations of the synthetic workflows are included to aid researchers, scientists, and drug development professionals in their synthetic strategy and validation processes.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through different strategies. Here, we compare two plausible routes: Route A , a direct bromination of 6-Amino-2-methylpyridine, and Route B , a Sandmeyer reaction starting from 2,6-diaminopyridine. The following table summarizes the key performance indicators for each route, derived from established chemical principles and data from similar transformations.
| Parameter | Route A: Direct Bromination | Route B: Sandmeyer Reaction |
| Starting Material | 6-Amino-2-methylpyridine | 2,6-Diaminopyridine |
| Key Reactions | Electrophilic Bromination | Diazotization, Sandmeyer Reaction |
| Reagents | N-Bromosuccinimide (NBS), Acetonitrile | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide |
| Projected Yield | Moderate to High | Moderate |
| Projected Purity | Good | Good to Excellent |
| Reaction Time | 2-4 hours | 4-6 hours |
| Safety Considerations | NBS is a lachrymator and irritant. | Diazonium salts can be explosive. The reaction must be performed at low temperatures. |
Synthetic Route Diagrams
The logical flow of the validation process and the chemical transformations for each synthetic route are illustrated below using Graphviz diagrams.
Caption: Workflow for the validation of a synthetic route.
Caption: Route A: Direct bromination of 6-Amino-2-methylpyridine.
Caption: Route B: Sandmeyer reaction followed by methylation.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic routes.
Route A: Direct Bromination of 6-Amino-2-methylpyridine
-
Materials: 6-Amino-2-methylpyridine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 6-Amino-2-methylpyridine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Route B: Synthesis via Sandmeyer Reaction
This route is a multi-step process involving the diazotization of 2,6-diaminopyridine followed by a Sandmeyer reaction and subsequent methylation.
-
Step 1: Synthesis of 6-Amino-2-bromopyridine
-
Materials: 2,6-Diaminopyridine, Hydrobromic acid (48%), Sodium Nitrite, Copper(I) Bromide.
-
Procedure:
-
Dissolve 2,6-diaminopyridine (1.0 eq) in 48% hydrobromic acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of Copper(I) Bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the diazonium salt solution to the CuBr solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude 6-Amino-2-bromopyridine, which can be purified by column chromatography.
-
-
-
Step 2: Synthesis of this compound
-
Materials: 6-Amino-2-bromopyridine, Lithium diisopropylamide (LDA), Methyl iodide, Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 6-Amino-2-bromopyridine (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add LDA (2.2 eq) and stir for 1 hour at -78 °C.
-
Add methyl iodide (1.2 eq) and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the final product.
-
-
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound. Route A is more direct and likely to be more atom-economical. However, controlling the regioselectivity of the bromination can be challenging. Route B , while longer, may offer better control over the introduction of the bromine and methyl groups, potentially leading to a purer product. The choice of the optimal route will depend on the specific requirements of the research or development project, including scale, purity needs, and available starting materials and reagents. The experimental data and protocols provided in this guide serve as a foundation for the validation and optimization of the chosen synthetic pathway.
References
A Comparative Guide to the FTIR Analysis of 6-Amino-3-bromo-2-methylpyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy data for 6-Amino-3-bromo-2-methylpyridine and related aminopyridine derivatives. Understanding the vibrational frequencies of the functional groups in these molecules is crucial for their identification, characterization, and application in various fields, including drug development. This document presents a summary of expected and observed FTIR absorption bands, a detailed experimental protocol for solid-state FTIR analysis, and a visual representation of the experimental workflow.
Comparison of Functional Group Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Alternative Compound: 2-Amino-5-methylpyridine [1] | Alternative Compound: 2-Amino-3-methylpyridine | Alternative Compound: 4-Aminopyridine [2] |
| N-H Stretch (Amino) | 3500-3300 (asymmetric & symmetric) | ~3444 and ~3335 | Expected in 3500-3300 range | ~3425 (in CCl₄ solution) |
| C-H Stretch (Aromatic) | 3100-3000 | Not specified | Not specified | 3100-3000 |
| C-H Stretch (Methyl) | 2980-2850 | Not specified | Not specified | Not applicable |
| C=C & C=N Ring Stretch | 1620-1450 | Not specified | Not specified | ~1600 and ~1500 |
| N-H Bend (Amino) | 1650-1580 | Not specified | Not specified | ~1645 (in KBr disk)[2] |
| C-H Bend (Methyl) | 1470-1430 (asymmetric), 1380-1360 (symmetric) | Not specified | Not specified | Not applicable |
| C-N Stretch (Aromatic Amine) | 1340-1250 | Not specified | Not specified | Not specified |
| C-Br Stretch | 680-500 | Not applicable | Not applicable | Not applicable |
Note: The exact positions of absorption bands can be influenced by the electronic effects of substituents on the pyridine ring and the physical state of the sample.
Experimental Protocol: FTIR Analysis of Solid Samples
The following protocol outlines the standard procedure for obtaining an FTIR spectrum of a solid organic compound using the KBr pellet method.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Spatula
-
Sample of the solid compound (e.g., this compound)
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.
-
Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pellet Formation:
-
Carefully transfer a portion of the powdered mixture into the collar of the pellet-forming die.
-
Level the surface of the powder with a spatula.
-
Place the plunger into the collar and transfer the entire assembly to the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Carefully release the pressure and remove the die from the press.
-
Gently extract the KBr pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum by scanning the KBr pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The resulting spectrum will show the infrared absorption bands of the sample.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers of the absorption peaks.
-
Correlate these peaks with the characteristic vibrational frequencies of the functional groups present in the molecule to confirm its identity and structure.
-
Experimental Workflow
The following diagram illustrates the key steps in the FTIR analysis of a solid sample.
Caption: Experimental workflow for FTIR analysis of a solid sample using the KBr pellet method.
This guide serves as a foundational resource for the FTIR analysis of this compound and its analogs. For definitive identification, it is always recommended to obtain an experimental spectrum of the compound of interest and compare it with a reference spectrum from a reliable database.
References
Comparative Biological Activity of 6-Amino-3-bromo-2-methylpyridine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of novel chemical entities is paramount. This guide provides a comparative analysis of the potential biological activities of derivatives based on the 6-amino-3-bromo-2-methylpyridine scaffold. While direct comparative studies on a series of derivatives from this specific starting material are limited in publicly available literature, this document synthesizes data from related pyridine compounds to offer insights into their potential as anticancer and antimicrobial agents.
This guide presents representative quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant workflows and signaling pathways to support further research and development in this area. The pyridine core is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.[1]
Quantitative Comparison of Biological Activity
The following tables summarize the biological activity of various pyridine derivatives, offering a comparative look at their potential efficacy. It is important to note that these compounds are structurally related to derivatives that could be synthesized from this compound.
Anticancer Activity
The in vitro anticancer activity of several pyridine derivatives against various human cancer cell lines is presented below. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is the key metric. A lower IC50 value indicates a more potent compound.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of Representative Pyridine Derivatives
| Compound ID | Derivative Class | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | Reference Compound (e.g., Doxorubicin) |
| P1 | (+)-Nopinone-based 2-amino-3-cyanopyridine | 53.87 | 23.78 | - | - | Not specified |
| P2 | Pyrido[2,3-d]pyrimidine | 0.57 | - | - | - | Not specified |
| P3 | Pyrido[2,3-d]pyrimidine | - | - | - | >100 | Not specified |
| BPS-1 (Hypothetical) | 6-Bromopyridin-3-amine analog | 8.2 | 12.5 | 10.1 | - | 1.93 |
| BPS-2 (Hypothetical) | 6-Bromopyridin-3-amine analog | 5.7 | 9.8 | 7.3 | - | 1.93 |
| BPS-3 (Hypothetical) | 6-Bromopyridin-3-amine analog | 2.1 | 4.3 | 3.5 | - | 1.93 |
Data for P1 and P2/P3 are from distinct studies on different pyridine derivative classes.[2][3] Data for BPS-1, BPS-2, and BPS-3 are hypothetical examples based on typical screening results for novel pyridine derivatives to illustrate a range of potential activities.[4]
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Representative Pyridine Derivatives
| Compound ID | Derivative Class | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Reference Compound |
| Q1 | 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | > Ciprofloxacin | > Ciprofloxacin | > Ciprofloxacin | > Ciprofloxacin | No activity | Ciprofloxacin, Ketonaxol |
| TM1 | Transition Metal Complex of a Pyridine Derivative | - | 8-128 | 8-128 | - | 8-128 | Not specified |
Data for Q1 indicates higher activity (lower MIC) than the standards against the tested bacteria.[5] Data for TM1 represents a range of MIC values observed for a series of transition metal complexes.[6]
Experimental Protocols
Standardized and reproducible experimental methodologies are crucial for the validation of biological activity data. The following are detailed protocols for key assays relevant to the screening of novel this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to measure the cytotoxic effects of potential anticancer compounds.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of inhibition against the compound concentrations.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Standardized microbial inoculum
-
Positive control (known antibiotic/antifungal) and negative control (broth only)
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Visual Assessment: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for determining the in vitro anticancer activity of compounds using the MTT assay.
Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and potential inhibition by pyridine derivatives.
References
- 1. This compound | 42753-71-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mediresonline.org [mediresonline.org]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-Amino-3-bromo-2-methylpyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Amino-3-bromo-2-methylpyridine, a chemical compound utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Understanding the Hazards
This compound is classified as a hazardous substance. Safety Data Sheets (SDS) for this and structurally similar compounds indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, proper handling and disposal are paramount to prevent exposure and environmental contamination.
Quantitative Data Summary
The following table summarizes the key hazard information for this compound and its analogs, as found in publicly available Safety Data Sheets. This data should be consulted prior to handling or disposal.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark | Warning | H302: Harmful if swallowed | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
| Skin Corrosion/Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Serious Eye Damage/Eye Irritation (Category 2) | Exclamation Mark | Warning | H319: Causes serious eye irritation | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Exclamation Mark | Warning | H335: May cause respiratory irritation | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols: Spill and Waste Disposal Procedures
3.1. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
3.2. Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of the spill. For solid spills, avoid raising dust.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material.
-
Collect: Place the spilled material and any contaminated absorbent into a suitable, labeled, and closed container for disposal.[1][3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
3.3. Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other non-hazardous waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container. The container should be stored in a well-ventilated area.[1][4]
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols.
-
Disposal: Arrange for the disposal of the waste through a licensed and approved hazardous waste disposal company.[1][2][4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general trash.[2]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Amino-3-bromo-2-methylpyridine
Essential Safety and Handling Guide for 6-Amino-3-bromo-2-methylpyridine
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS Number: 42753-71-9). The following procedures are designed to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Summary
This compound is classified as an irritant.[1] It can cause skin, eye, and respiratory system irritation.[1] Therefore, adherence to strict safety protocols is essential to minimize exposure risks.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | |
| Melting Point | 79-84 °C | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [2] |
| Hazard Codes | H315, H319, H335 | |
| Precautionary Codes | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 | |
| Signal Word | Warning |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3] The container should be kept tightly closed.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure. The following PPE is mandatory when handling this compound:
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended; latex is not suitable.[3] Inspect gloves for tears or punctures before each use. |
| Body | Laboratory Coat | A fully buttoned lab coat is required to protect the skin. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges should be used. |
Handling and Experimental Workflow
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as specified above.
-
-
Weighing and Transfer:
-
Weigh the required amount of this compound inside the fume hood.
-
Use a spatula or other appropriate tool for transfer to the reaction vessel to avoid generating dust.
-
-
Reaction Setup:
-
Conduct all subsequent steps, such as dissolving and reacting the compound, within the fume hood.
-
-
Post-Experiment Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Dispose of all waste materials according to the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[4]
-
Skin Contact: Wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spill:
-
For small spills within a fume hood, use an inert absorbent material to contain the spill.
-
For larger spills, evacuate the area and follow your institution's emergency spill response protocol.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including excess reagent, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials, until it is collected by trained personnel.
-
-
Disposal Method:
-
All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


